Yadanzioside C
Description
Properties
IUPAC Name |
methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZNQMKHRGGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Yadanzioside C: A Technical Guide to its Natural Source, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a naturally occurring quassinoid glycoside, a class of bitter terpenoids known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, available data on its abundance, and detailed experimental protocols for its isolation and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source
The exclusive natural source of this compound identified to date is the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] Commonly known as "Ya-dan-zi" (鸦胆子) in traditional Chinese medicine, this evergreen shrub is widely distributed in Southeast Asia and Northern Australia. The seeds of Brucea javanica are the primary part of the plant where this compound and a plethora of other structurally related quassinoid glycosides are biosynthesized and accumulated.[1][2]
Abundance of this compound
Quantitative data regarding the specific abundance of this compound in the seeds of Brucea javanica is not extensively reported in publicly available literature. While numerous studies have focused on the isolation and structural elucidation of a wide array of quassinoids from this plant, specific yields for each individual compound, including this compound, are often not provided.
For context, a study on the quantification of other quassinoids in Brucea javanica fruits reported the content of a related compound, brusatol, to be approximately 0.3%. It is plausible that the abundance of this compound is within a similar range, though this remains to be experimentally verified. The concentration of this compound and other quassinoids can be influenced by various factors such as the geographical origin of the plant, harvesting time, and post-harvest processing methods.
Experimental Protocols
Isolation of this compound from Brucea javanica Seeds
The following protocol is a synthesized methodology based on established procedures for the isolation of quassinoid glycosides from Brucea javanica seeds.
a. Plant Material Preparation:
-
Obtain dried, mature seeds of Brucea javanica.
-
Grind the seeds into a coarse powder to increase the surface area for extraction.
b. Extraction:
-
Macerate the powdered seeds with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Repeat the extraction process multiple times (typically 3-4 times) to ensure exhaustive extraction of the target compounds.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
c. Solvent Partitioning:
-
Suspend the crude methanolic extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or butanol fractions).
d. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
Quantitative Analysis of this compound by HPLC
While a specific validated HPLC method for the quantification of this compound was not found in the reviewed literature, a general method can be adapted from protocols used for other quassinoids from Brucea javanica.[3][4][5][6][7]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a gradient elution capability.[3][4][5][6]
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water.
-
Detection Wavelength: Based on the UV absorption of related quassinoids, a wavelength in the range of 220-280 nm would be appropriate for detection. The optimal wavelength should be determined by acquiring a UV spectrum of purified this compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility.
b. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of purified this compound and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a specific amount of powdered Brucea javanica seeds. Extract the powder with methanol using ultrasonication or maceration. Filter the extract and dilute it to a known volume with methanol.
c. Method Validation:
-
To ensure the reliability of the quantitative analysis, the HPLC method should be validated for linearity, precision, accuracy, and stability according to standard guidelines.
Logical Workflow for this compound Isolation and Analysis
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Brucea javanica seeds.
Signaling Pathways and Logical Relationships
At present, there is limited specific information available regarding the signaling pathways directly modulated by this compound. Research on the biological activities of quassinoids from Brucea javanica is ongoing, and future studies may elucidate the specific molecular targets and pathways of this compound.
Conclusion
This compound is a significant bioactive constituent of Brucea javanica seeds. While its isolation has been reported, there is a need for more detailed studies to quantify its natural abundance and to develop and validate a specific analytical method for its determination. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this promising natural product.
References
- 1. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Quantitative determination of contents of three components in Brucea javanica by HPLC]. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. hilarispublisher.com [hilarispublisher.com]
The Enigmatic Path to Yadanzioside C: A Technical Guide to its Putative Biosynthesis in Brucea javanica
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the proposed biosynthetic pathway of Yadanzioside C, a complex triterpenoid (B12794562) saponin (B1150181) found in Brucea javanica. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes current knowledge on quassinoid and triterpenoid biosynthesis to present a putative pathway. It further outlines key experimental protocols and methodologies that are instrumental in the ongoing research to unravel the precise molecular machinery responsible for the synthesis of this pharmacologically significant natural product.
Introduction to this compound and its Significance
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenoids predominantly found in plants of the Simaroubaceae family. These compounds, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antimalarial, and anti-inflammatory properties. The intricate molecular architecture of this compound, featuring a modified triterpene core and a glycosidic linkage, presents a fascinating challenge for biosynthesis research. Understanding its formation at a molecular level is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic profiles.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of triterpenoid saponin synthesis, which can be divided into three main stages: initiation via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, cyclization and modification of the triterpenoid backbone, and subsequent glycosylation.
Early Steps: Formation of the Protolimonoid Intermediate
Recent studies have revealed that the biosynthesis of quassinoids shares its initial steps with that of limonoids, another class of modified triterpenoids. This common pathway begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene (B107256).
The key enzymatic transformations in this early stage are:
-
Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tirucallane-type triterpenoid scaffold.
-
Oxidation: A series of oxidation reactions, mediated by cytochrome P450 monooxygenases (CYP450s), modify the triterpenoid skeleton. These sequential oxidations lead to the formation of the protolimonoid melianol (B1676181), a key branch-point intermediate.[1][2]
Late Stages: Formation of the this compound Aglycone and Glycosylation
The conversion of melianol to the specific aglycone of this compound involves a series of complex and currently uncharacterized enzymatic reactions. These likely include further oxidations, rearrangements, and cleavage of the triterpenoid backbone, catalyzed by a suite of enzymes such as cytochrome P450s, dehydrogenases, and reductases.
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone. This glycosylation event is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar residue, typically from an activated sugar donor like UDP-glucose, to a specific hydroxyl group on the aglycone. The identification of the specific UGT responsible for this reaction in Brucea javanica is a key area for future research.
Experimental Protocols for Pathway Elucidation
The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-pronged approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.
Methodology:
-
RNA Sequencing (RNA-Seq):
-
Extract total RNA from various tissues of Brucea javanica (e.g., leaves, stems, roots, fruits) at different developmental stages.
-
Construct cDNA libraries and perform high-throughput sequencing.
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
-
Differential Gene Expression Analysis:
-
Compare gene expression profiles between tissues with high and low accumulation of this compound.
-
Identify genes that are co-expressed with known triterpenoid biosynthesis genes (e.g., OSCs, CYP450s).
-
-
Candidate Gene Selection:
-
Annotate differentially expressed genes using databases such as BLAST, GO, and KEGG.
-
Prioritize candidate genes based on their putative function (e.g., cytochrome P450s, UDP-glycosyltransferases, dehydrogenases).
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.
Methodology:
-
Heterologous Expression:
-
Clone the full-length coding sequences of candidate genes into appropriate expression vectors.
-
Express the recombinant proteins in a suitable heterologous host system, such as Escherichia coli, Saccharomyces cerevisiae, or Nicotiana benthamiana.[3]
-
-
Enzyme Assays:
-
Purify the recombinant enzymes using affinity chromatography.
-
Perform in vitro enzyme assays using putative substrates (e.g., melianol for CYP450s, this compound aglycone for UGTs).
-
Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Planta Functional Validation
Objective: To confirm the role of candidate genes in the biosynthesis of this compound within the plant.
Methodology:
-
Gene Silencing:
-
Utilize RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing to downregulate or knockout the expression of candidate genes in Brucea javanica (if a transformation protocol is available) or a model plant system.[4]
-
Analyze the metabolic profile of the transgenic plants to determine the effect on this compound accumulation.
-
-
Virus-Induced Gene Silencing (VIGS):
-
A transient gene silencing method that can be applied to a wider range of plants without the need for stable transformation.[4]
-
Infect young Brucea javanica plants with a viral vector carrying a fragment of the target gene.
-
Analyze the metabolome of the silenced tissues.
-
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into this compound and to identify pathway intermediates.
Methodology:
-
Precursor Feeding:
-
Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonate, squalene, or putative intermediates).
-
Administer the labeled precursors to Brucea javanica cell cultures or whole plants.
-
-
Metabolite Analysis:
-
Extract metabolites at different time points after feeding.
-
Analyze the extracts using LC-MS and NMR to detect the incorporation of the isotopic label into this compound and to identify any labeled intermediates.[5]
-
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the biosynthesis of this compound in Brucea javanica. The following table outlines the types of quantitative data that would be essential to collect for a comprehensive understanding of this pathway.
| Parameter | Description | Experimental Method(s) |
| Enzyme Kinetics | Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for each enzyme in the pathway. | In vitro enzyme assays with purified recombinant enzymes. |
| Metabolite Concentrations | Absolute or relative concentrations of this compound and its precursors in different tissues and at various developmental stages. | LC-MS/MS, qNMR (quantitative NMR). |
| Gene Expression Levels | Relative or absolute transcript abundance of the biosynthetic genes. | Quantitative real-time PCR (qRT-PCR), RNA-Seq. |
| Protein Abundance | Relative or absolute levels of the biosynthetic enzymes. | Western blotting with specific antibodies, quantitative proteomics (e.g., SWATH-MS). |
Conclusion and Future Perspectives
The biosynthesis of this compound in Brucea javanica represents a complex and largely unexplored area of plant natural product chemistry. While the early steps of the pathway are likely shared with limonoid biosynthesis, the subsequent modifications and the final glycosylation step remain to be elucidated. The experimental strategies outlined in this guide provide a roadmap for future research aimed at identifying and characterizing the complete enzymatic machinery responsible for the synthesis of this valuable compound. A thorough understanding of this pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Yadanzioside C: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica, a plant traditionally used in Chinese medicine.[1][2] As a member of the triterpenoid (B12794562) saponin (B1150181) class, it exhibits a complex molecular architecture that contributes to its diverse biological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its potential therapeutic applications and mechanisms of action.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C34H46O17 | [1] |
| Molecular Weight | 726.73 g/mol | [1] |
| CAS Number | 95258-16-5 | [1] |
| Predicted XLogP3 | -1.6 | [1] |
| Predicted Hydrogen Bond Donor Count | 7 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 17 | [1] |
| Predicted Rotatable Bond Count | 7 | [1] |
| Solubility | Soluble in Water, DMSO, Pyridine, Methanol, Ethanol | [1] |
Note: Predicted values are computationally generated and may differ from experimental values.
Biological Activities and Potential Signaling Pathways
This compound has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anti-tuberculosis properties.[1]
Anticancer Activity
The primary reported biological activity of this compound is its anti-leukemic potential. While the precise mechanism remains under investigation, the anticancer effects of related quassinoids often involve the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Below is a generalized workflow for investigating the anticancer activity of a compound like this compound.
References
The Biological Activity of Yadanzioside C: A Technical Review of a Promising Quassinoid
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside C, a complex quassinoid isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of tetracyclic triterpenoids renowned for their potent biological activities. While specific research on this compound is limited, the extensive investigation into its chemical relatives from the same plant provides a strong foundation for understanding its potential therapeutic applications. This technical guide synthesizes the available information on this compound and presents a comprehensive overview of the biological activities of closely related quassinoids, focusing on their anticancer and anti-inflammatory properties. The data herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this and similar natural products.
Anticancer Activity of Brucea javanica Quassinoids
Quassinoids from Brucea javanica have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death, often mediated through the inhibition of key signaling pathways involved in cell survival and proliferation.
In Vitro Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | [1] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 | [1] |
| Brusatol | Hep3B | Hepatocellular Carcinoma | 0.69 | [1] |
| Brusatol | Huh-7 | Hepatocellular Carcinoma | 0.34 | [1] |
| Bruceine A | PANC-1 | Pancreatic Cancer | 2.53 | [2] |
| Bruceine D | SW 1990 | Pancreatic Cancer | 5.21 | [2] |
| Bruceantin | KB | Nasopharyngeal Carcinoma | 0.008 (µg/mL) | [3] |
| Bruceolide | KB | Nasopharyngeal Carcinoma | >5 (µg/mL) | [3] |
| Javanicoside J | P-388 | Murine Leukemia | 2.3 (µg/mL) | [2] |
| Javanicoside K | P-388 | Murine Leukemia | 1.6 (µg/mL) | [2] |
| Javanicoside L | P-388 | Murine Leukemia | 2.9 (µg/mL) | [2] |
| Brujavanol A | KB | Oral Cavity Cancer | 1.3 (µg/mL) | [2] |
| Brujavanol B | KB | Oral Cavity Cancer | 2.36 (µg/mL) | [2] |
Anti-inflammatory Activity
The extracts of Brucea javanica and its isolated quassinoids have been shown to possess significant anti-inflammatory properties.[4] The primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[4] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[4]
While direct quantitative data for this compound's anti-inflammatory activity is not available, the consistent findings for the crude extract and other isolated quassinoids suggest that this compound likely contributes to the overall anti-inflammatory effect of Brucea javanica.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer and anti-inflammatory activities of natural products like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of NF-κB Signaling
This technique is used to detect the levels of key proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows relevant to the biological activity of this compound and related quassinoids.
Conclusion and Future Directions
This compound, as a member of the quassinoid family from Brucea javanica, holds considerable promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. While direct experimental evidence for its biological activity is currently scarce, the extensive research on its congeners provides a strong rationale for its further investigation. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific cytotoxic and anti-inflammatory activities, determine its precise molecular targets, and explore its therapeutic potential in relevant disease models. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid framework for initiating such investigations.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In-depth Technical Guide: Preliminary In Vitro Studies of Yadanzioside C
A comprehensive review of the current scientific literature reveals a notable scarcity of detailed in vitro studies specifically focused on Yadanzioside C. While its existence as a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Brucea javanica is documented, and it is generally cited for its potential pharmacological properties, including anticancer activities, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways remain largely unpublished in accessible scientific literature.[1]
This guide, therefore, serves to highlight the current knowledge gap and provides a foundational context based on related compounds from Brucea javanica, which may inform future research directions for this compound.
Chemical and Pharmacological Profile of this compound
This compound is a complex triterpenoid saponin.[1] Saponins, as a class, are known for their ability to interact with cell membranes, which can lead to a variety of biological effects, including potential anticancer activity.[1] Compounds isolated from Brucea javanica, the source of this compound, have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[2]
Quantitative Data on Anticancer Activity
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not described in the available literature. However, based on studies of other natural compounds with anticancer properties, the following methodologies would be appropriate for future investigations of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., K562 leukemia cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time intervals (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Apoptosis Analysis by Flow Cytometry
This method is used to quantify the percentage of cells undergoing apoptosis after treatment with the compound.
-
Cell Treatment: Cancer cells are treated with this compound at concentrations around its predetermined IC50 value.
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is employed to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated. However, studies on other natural compounds with similar structures or from the same plant source suggest potential mechanisms of action. For example, Tenacissoside C, a steroidal saponin, induces apoptosis in K562 cells via the mitochondrial pathway.[5][6] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak, leading to the activation of Caspase-9 and Caspase-3.[5][6]
Another compound, Anhuienoside C, has been shown to inhibit human ovarian cancer cell growth by targeting the PI3K/AKT/mTOR signaling pathway.[7] Given these precedents, it is plausible that this compound may also exert its potential anticancer effects through the induction of apoptosis via the intrinsic (mitochondrial) pathway or by modulating key cell survival signaling pathways.
Hypothetical Experimental Workflow for Investigating this compound
The following diagram illustrates a logical workflow for the initial in vitro investigation of this compound's anticancer properties.
Caption: A logical workflow for the in vitro study of this compound.
Postulated Apoptosis Signaling Pathway
Based on the mechanisms of related compounds, a potential signaling pathway for this compound-induced apoptosis is depicted below. It is important to note that this is a hypothetical model and requires experimental validation.
Caption: A hypothetical model of this compound-induced apoptosis.
Future Directions
The preliminary information on this compound suggests its potential as a subject for anticancer research. Future in vitro studies are essential to:
-
Determine the cytotoxic effects of this compound against a broad panel of human cancer cell lines.
-
Elucidate the precise molecular mechanisms by which this compound induces cell death, including its effects on apoptosis, cell cycle, and other cellular processes.
-
Identify and validate the specific signaling pathways modulated by this compound.
References
- 1. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anhuienoside C inhibits human ovarian cancer cell growth by inducing apoptosis, suppression of cell migration and invasion, and targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Yadanzioside C: An Overview of Current Knowledge
For Immediate Release
Wuhan, China – December 11, 2025 – Yadanzioside C, a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Brucea javanica, has been identified in scientific literature as a compound with potential pharmacological effects, notably in the realm of oncology.[1] However, a comprehensive review of publicly available research indicates a significant gap in detailed, quantitative data required for a full technical understanding of its bioactivity. This whitepaper aims to summarize the current state of knowledge on this compound and related compounds from Brucea javanica, while highlighting the areas where further research is critically needed.
Antileukemic and Anticancer Potential: A Qualitative Assessment
This compound is consistently cited as possessing antileukemic properties.[1] It belongs to a class of compounds known as quassinoids, which are the primary active ingredients in Brucea javanica and are recognized for their antitumor activities.[2] While the literature confirms that a range of Yadanziosides, including this compound, have demonstrated antileukemic activity, specific quantitative data such as IC50 values against particular leukemia cell lines are not available in the reviewed scientific papers.
General studies on Brucea javanica extracts and other isolated quassinoids have shown inhibitory effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The antitumor mechanism of these compounds is generally attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[2]
Other Reported Pharmacological Activities
Beyond its anticancer potential, this compound has been noted for other biological activities, including:
-
Anti-inflammatory effects [1]
-
Antioxidant properties [1]
-
Potential anti-tuberculosis activity through the inhibition of the InhA enzyme.
Similar to other saponins, it may also exhibit hemolytic activity.[1] It is important to underscore that these activities are mentioned in a general context, and detailed experimental data, including protocols and quantitative outcomes, are not publicly available for this compound specifically.
Data Presentation: The Need for Quantitative Studies
A critical requirement for advancing the research and development of any potential therapeutic agent is the availability of robust, quantitative data. For this compound, there is a notable absence of such data in the public domain. To facilitate a deeper understanding and comparison of its efficacy, future research should focus on generating data for tables similar to the one conceptualized below:
Table 1: Hypothetical Data Table for Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |
| e.g., HL-60 | e.g., MTT Assay | Data Needed | Data Needed | Future Study |
| e.g., K562 | e.g., MTT Assay | Data Needed | Data Needed | Future Study |
| e.g., Jurkat | e.g., MTT Assay | Data Needed | Data Needed | Future Study |
Experimental Protocols: A Call for Methodological Transparency
To ensure the reproducibility and validation of scientific findings, detailed experimental protocols are essential. For the reported activities of this compound, specific methodologies are not described in the available literature. Future publications should aim to provide comprehensive details on the experimental procedures employed. An example of a detailed protocol for a cytotoxicity assay is outlined below.
Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human leukemia cell lines (e.g., HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations. The cells are treated with these concentrations for specified time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using a dose-response curve.
Signaling Pathways: Unraveling the Mechanism of Action
The molecular mechanisms through which this compound exerts its effects remain to be elucidated. While related quassinoids from Brucea javanica are known to induce apoptosis, the specific signaling pathways modulated by this compound have not been identified. Future research should investigate its impact on key cellular pathways, such as the NF-κB and apoptosis signaling cascades.
To visualize these complex interactions, diagrams generated using tools like Graphviz can be invaluable. Below is a hypothetical representation of a potential experimental workflow and a signaling pathway that could be investigated for this compound.
Caption: Experimental workflow for investigating this compound.
Caption: Hypothesized mitochondrial apoptosis pathway.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications. However, the current body of scientific literature lacks the in-depth, quantitative, and mechanistic data necessary to fully assess its pharmacological profile. To unlock the potential of this compound, future research must prioritize:
-
Quantitative bioactivity studies: Determining IC50 values against a panel of cancer cell lines.
-
Detailed methodological reporting: Publishing comprehensive experimental protocols to ensure reproducibility.
-
Mechanistic investigations: Elucidating the specific signaling pathways through which this compound exerts its effects.
Such efforts will be crucial in transitioning this compound from a compound of interest to a viable candidate for further drug development.
References
Unveiling the Antileukemic Potential of Yadanzioside C: A Technical Whitepaper for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Data Summary of Brucea javanica Quassinoids
While specific IC50 values for Yadanzioside C are not documented in the reviewed literature, the cytotoxic activity of other quassinoid glycosides isolated from Brucea javanica against murine leukemia cell lines provides valuable comparative data.
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| Javanicoside I | P-388 (Murine Leukemia) | Not Specified | 7.5 |
| Javanicoside J | P-388 (Murine Leukemia) | Not Specified | 2.3 |
| Javanicoside K | P-388 (Murine Leukemia) | Not Specified | 1.6 |
| Javanicoside L | P-388 (Murine Leukemia) | Not Specified | 2.9 |
Table 1: Cytotoxicity of Quassinoid Glycosides from Brucea javanica against P-388 Murine Leukemia Cells.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the initial screening of compounds like this compound for antileukemic potential.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, Jurkat) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment: Leukemia cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on the expression of key proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for initial screening of this compound.
Signaling Pathway
Caption: Proposed signaling pathways for antileukemic action.
Conclusion
While direct quantitative evidence for the antileukemic potential of this compound requires further investigation, the existing data on related quassinoids from Brucea javanica strongly supports its candidacy as a promising lead compound. The established experimental protocols and the elucidated signaling pathways provide a clear roadmap for the initial screening and mechanistic studies of this compound. Researchers are encouraged to employ the methodologies outlined in this guide to systematically evaluate the efficacy of this compound against a panel of leukemia cell lines and to further unravel its molecular mechanisms of action. Such studies will be pivotal in determining its potential for future development as a novel antileukemic therapeutic.
Unraveling the Anti-Cancer Mechanisms of Yadanzioside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a quassinoid compound isolated from the traditional medicinal plant Brucea javanica, has emerged as a molecule of interest in oncology research. Preliminary studies have indicated its potential as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines. This technical guide provides a consolidated overview of the current understanding of this compound's mechanism of action, focusing on its effects on cancer cell proliferation and survival. Due to the limited specific research on this compound, this guide also contextualizes its potential mechanisms within the broader understanding of related compounds from Brucea javanica.
Introduction
Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, is a rich source of quassinoids, a class of bitter-tasting, degraded triterpenoids. Many of these compounds, including this compound, have been investigated for their pharmacological properties, with a significant focus on their anti-cancer activities. While research on other Brucea javanica constituents like Brusatol and Bruceine D is more extensive, this compound has been identified as possessing noteworthy cytotoxic and anti-proliferative properties. This document aims to synthesize the available data on this compound, providing a resource for researchers and drug development professionals.
Cytotoxic Activity of this compound
The primary anti-cancer effect of this compound observed to date is its ability to inhibit the growth of cancer cells. Quantitative data on its cytotoxic potency is nascent but points towards significant activity in specific cancer types.
Quantitative Data on Cytotoxicity
A key piece of evidence for the anti-cancer potential of this compound comes from a patent demonstrating its activity against a human prostate cancer cell line.
Table 1: IC50 Value of this compound against Prostate Cancer Cell Line
| Compound | Cell Line | IC50 (nM) |
| This compound | 22RV1 (Prostate Carcinoma) | 5.8 ± 0.7[1] |
This data indicates that this compound is a potent inhibitor of 22RV1 prostate cancer cell growth, with an IC50 value in the low nanomolar range. Further research is required to determine its efficacy across a broader panel of cancer cell lines.
Additionally, a comprehensive review of chemical constituents from Brucea javanica highlighted a study that demonstrated the in vitro anti-pancreatic cancer activity of a group of compounds including this compound.[2] However, specific IC50 values for this compound against pancreatic cancer cell lines were not detailed in the available literature.
Postulated Mechanism of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the mechanisms of other well-studied quassinoids from Brucea javanica can provide a logical framework for future investigation. The prevailing anti-cancer mechanism for many natural compounds, including those from Brucea javanica, involves the induction of apoptosis (programmed cell death).
Potential for Apoptosis Induction
It is hypothesized that this compound, like other cytotoxic natural products, induces apoptosis in cancer cells. The apoptotic process is a critical target for cancer therapy as it provides a mechanism for the controlled elimination of malignant cells.
A proposed general workflow for investigating the pro-apoptotic mechanism of this compound is outlined below.
Caption: Hypothetical workflow for investigating the anti-cancer mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely published. However, standard methodologies for assessing the anti-cancer activity of natural compounds can be adapted.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other quassinoids and natural anti-cancer compounds, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance of pancreatic cancer cells to cisplatin is multifactorial with cell context-dependent involvement of resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside C solubility in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a triterpenoid (B12794562) saponin (B1150181) of significant interest within the scientific community, primarily extracted from the seeds of Brucea javanica. It has demonstrated a range of pharmacological activities, including potential antileukemic and anti-tuberculosis properties. A critical parameter for the research and development of any bioactive compound is its solubility in various solvents, as this directly impacts formulation, delivery, and bioavailability.
This technical guide addresses the solubility of this compound in common organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and pyridine (B92270) is not publicly available. While some chemical suppliers qualitatively note its solubility in these solvents, precise measurements (e.g., in g/L, mg/mL, or molarity) at specified temperatures have not been reported in the accessible literature.
Similarly, a detailed, validated experimental protocol for determining the solubility of this compound has not been published. However, based on established methodologies for similar natural products, this guide provides a generalized experimental framework that can be adapted for this purpose.
Furthermore, while the antileukemic activity and the potential inhibition of the enoyl-acyl carrier protein reductase (InhA) by this compound are documented, detailed molecular signaling pathways or comprehensive experimental workflows suitable for visualization are not sufficiently described in the current body of scientific literature.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative data for the solubility of this compound in DMSO, methanol, ethanol, or pyridine could be retrieved. The table below is presented as a template for researchers to populate as data becomes available through experimental determination.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Pyridine | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: A Generalized Approach for Solubility Determination
The following protocol outlines a standard and reliable methodology for determining the solubility of a compound like this compound in organic solvents. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[1][2]
Objective:
To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMSO, methanol, ethanol, pyridine) of analytical grade
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
The following diagram illustrates a general workflow for this experimental protocol.
Signaling Pathways and Experimental Workflows
The antileukemic properties of this compound have been reported, suggesting its interaction with cellular pathways that control cell proliferation and apoptosis.[3] Additionally, its potential as an anti-tuberculosis agent is linked to the inhibition of the InhA enzyme, a key component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[4][5][6]
However, the specific molecular interactions and the downstream signaling cascades initiated by this compound have not been elucidated in detail in the available scientific literature. Therefore, the creation of a detailed and accurate signaling pathway diagram as requested is not feasible at this time.
For illustrative purposes, a high-level, generalized diagram of the InhA inhibition pathway by isoniazid (B1672263) (a well-characterized anti-tuberculosis drug) is provided below. It is important to note that this is a general representation and the precise mechanism of this compound may differ.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. The conspicuous absence of quantitative solubility data underscores a significant knowledge gap and highlights the need for empirical studies to determine these crucial physicochemical properties. The provided generalized experimental protocol offers a robust framework for researchers to undertake such investigations. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways through which this compound exerts its biological effects. As new research emerges, this guide can be updated to provide a more comprehensive understanding of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Yadanzioside C: A Technical Guide for Laboratory Professionals
Disclaimer: As of December 2025, detailed stability studies on Yadanzioside C under various laboratory conditions are not extensively available in the public domain. This guide provides a comprehensive framework based on the general principles of forced degradation studies for natural products, particularly quassinoid glycosides, to assist researchers, scientists, and drug development professionals in designing and executing stability assessments for this compound. The experimental protocols, data, and degradation pathways presented herein are illustrative and should be adapted and validated based on experimental findings.
Introduction to the Stability of this compound
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. Like many complex natural products, its stability is a critical parameter that can influence its biological activity, shelf-life, and the development of reliable analytical methods. Forced degradation studies are essential to understand the intrinsic stability of a molecule, to identify potential degradation products, and to develop stability-indicating analytical methods. This guide outlines a systematic approach to evaluating the stability of this compound under laboratory conditions.
General Stability Profile and Recommended Storage
While specific stability data for this compound is scarce, general recommendations for related compounds suggest that it should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are advisable. Stock solutions, particularly in protic solvents, may have limited stability and are best prepared fresh or stored at -20°C for short periods (e.g., up to two weeks).
Framework for a Comprehensive Forced Degradation Study
A forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve partial degradation (typically 5-20%) to allow for the identification of degradation products and the development of a stability-indicating analytical method.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a forced degradation study. The method must be able to separate the parent compound (this compound) from all its degradation products and any process impurities.
Table 1: Proposed HPLC Method for Stability Indicating Assay of this compound
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocols for Forced Degradation
The following protocols are provided as a starting point and should be optimized based on the observed degradation of this compound.
3.2.1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).
-
Add an equal volume of 1 M HCl to the stock solution.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add an equal volume of 1 M NaOH to the stock solution.
-
Incubate the mixture at room temperature for 24 hours.
-
At appropriate time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dissolve this compound in water.
-
Reflux the solution at 80°C for 24 hours.
-
At specified time points, cool an aliquot and analyze by HPLC.
-
3.2.2. Oxidative Degradation
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At selected time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3.2.3. Photolytic Degradation
-
Expose a solid sample of this compound and a solution in methanol (1 mg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples by HPLC at various time points (e.g., 24, 48, 72 hours).
3.2.4. Thermal Degradation
-
Place a solid sample of this compound in a temperature-controlled oven at 80°C.
-
Analyze the sample by HPLC at different time intervals (e.g., 1, 3, 5, 7 days).
Presentation of Hypothetical Stability Data
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the stability of this compound under different stress conditions.
Table 2: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| 1 M HCl, 60°C | 24 hours | 18.5 | 3 |
| 1 M NaOH, RT | 8 hours | 25.2 | 2 |
| Water, 80°C | 24 hours | 5.1 | 1 |
| 30% H₂O₂, RT | 24 hours | 12.8 | 4 |
| Photolytic (Solid) | 72 hours | 3.2 | 1 |
| Photolytic (Solution) | 72 hours | 9.7 | 2 |
| Thermal (Solid, 80°C) | 7 days | 6.5 | 1 |
Visualization of Workflows and Potential Pathways
Experimental Workflow
The workflow for a forced degradation study is a systematic process from sample preparation to data analysis.
Hypothetical Degradation Pathway
Based on the structure of this compound, which contains ester and glycosidic linkages, as well as several hydroxyl groups, a plausible degradation pathway under hydrolytic and oxidative conditions can be proposed.
Conclusion
Methodological & Application
Application Notes: Isolation and Purification of Yadanzioside C from Brucea javanica
Abstract
This document provides a detailed protocol for the isolation and purification of Yadanzioside C, a bioactive quassinoid glycoside, from the seeds of Brucea javanica (L.) Merr.[1][2]. This compound has demonstrated significant pharmacological potential, including anti-leukemic and anti-cancer activities.[2][3] The protocol herein describes a multi-step process involving solvent extraction, preliminary purification using column chromatography, and final purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a tetracyclic triterpene quassinoid isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine.[1][4] Quassinoids from this plant are known for a wide range of biological activities, including anti-inflammatory, anti-viral, and potent cytotoxic effects against various human tumor cell lines.[5][6] The complex glycosidic structure of this compound contributes to its bioactivity and presents specific challenges for its isolation and purification. This protocol offers a robust and reproducible workflow to obtain high-purity this compound for further pharmacological investigation.
Materials and Equipment
Reagents and Solvents
-
Dried seeds of Brucea javanica
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (B1210297) (ACS Grade)
-
Methanol (B129727) (HPLC Grade)
-
Ethanol (95%, ACS Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Silica (B1680970) Gel (60-120 mesh) for column chromatography
-
TLC Plates (Silica gel 60 F254)
-
Vanillin-sulfuric acid reagent (for TLC visualization)
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) tank and UV lamp
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Preparative RP-C18 column (e.g., 250 x 20 mm, 5 µm)
-
Analytical HPLC system
-
Analytical RP-C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Lyophilizer (Freeze-dryer)
-
Vortex mixer and centrifuge
Experimental Protocols
Step 1: Plant Material Preparation and Extraction
-
Grinding: Grind the dried seeds of Brucea javanica into a coarse powder (approx. 40-60 mesh) to increase the surface area for extraction.
-
Defatting: To remove non-polar lipids, extract the powdered seeds with n-hexane at room temperature (3 x 24h) or using a Soxhlet apparatus for 8-12 hours. This step prevents lipids from interfering with subsequent purification. Discard the n-hexane extract.
-
Methanol Extraction: Air-dry the defatted powder to remove residual hexane. Subsequently, extract the powder with methanol three times at room temperature (3 x 48h) with constant agitation. Methanol is effective for extracting polar glycosides like this compound.[1]
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.
Step 2: Preliminary Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a suitable non-polar solvent (e.g., ethyl acetate/hexane mixture) and pack it into a glass column. The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Adsorb a portion of the crude methanol extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a step-wise gradient of increasing polarity. Start with a mixture of ethyl acetate and n-hexane and gradually increase the polarity by adding methanol. A typical gradient could be:
-
Ethyl Acetate : n-Hexane (from 1:1 to 1:0 v/v)
-
Methanol : Ethyl Acetate (from 1:99 to 20:80 v/v)
-
-
Fraction Collection: Collect fractions of 50-100 mL using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in a suitable mobile phase (e.g., Ethyl Acetate:Methanol, 9:1), and visualize under UV light and/or by staining with vanillin-sulfuric acid reagent.
-
Pooling: Combine the fractions containing the target compound (this compound) based on the TLC profiles. Concentrate the pooled fractions to yield a semi-purified extract.
Step 3: Final Purification by Preparative RP-HPLC
-
System Preparation: Equilibrate the preparative RP-C18 column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the semi-purified extract from Step 2 in the initial mobile phase (or a methanol/water mixture) and filter through a 0.45 µm syringe filter to remove particulates.
-
Chromatography: Inject the sample onto the preparative HPLC system. Elute the compounds using a linear gradient of acetonitrile in water.
-
Fraction Collection: Collect the peaks based on the chromatogram monitored at a suitable wavelength (e.g., 210 nm or 240 nm).[7] The peak corresponding to this compound should be collected.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system under similar, but optimized, conditions.
-
Final Processing: Combine the pure fractions, remove the organic solvent (acetonitrile/methanol) using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
Data Presentation
The quantitative results of the isolation and purification process can be summarized as follows. Note that these values are representative and may vary based on the quality of the starting material and specific laboratory conditions.
Table 1: Extraction and Preliminary Purification Yields
| Step | Input Material | Input Weight (g) | Output Fraction | Output Weight (g) | Yield (%) |
|---|---|---|---|---|---|
| Defatting | B. javanica Seeds | 1000 | Defatted Powder | ~850 | 85.0 |
| Extraction | Defatted Powder | 850 | Crude Methanol Extract | 95 | 11.2 |
| Column Chrom. | Crude Extract | 95 | Semi-Purified Fraction | 8.5 | 8.9 |
Table 2: Preparative HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | Preparative RP-C18, 250 x 20 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 60% B over 40 minutes |
| Flow Rate | 10.0 mL/min |
| Detection | DAD at 240 nm |
| Injection Volume | 5 mL (at 20 mg/mL) |
| Column Temp. | 30°C |
Table 3: Final Product Characterization
| Parameter | Result |
|---|---|
| Final Yield | 150 mg (from 1 kg seeds) |
| Overall Yield | 0.015% |
| Purity (by Analytical HPLC) | >98% |
| Appearance | White amorphous powder |
| Identification | Confirmed by NMR & MS |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound isolation and purification.
Proposed Signaling Pathway for Anti-Cancer Activity
Given the known anti-cancer activities of quassinoids from B. javanica, a potential mechanism of action involves the inhibition of key cell survival and proliferation pathways.[8][9] The JAK-STAT pathway is a critical regulator of these processes and a validated target for cancer therapy.
Caption: Proposed inhibition of the JAK-STAT pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]
- 7. longdom.org [longdom.org]
- 8. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of Yadanzioside C, a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications.[1] This document outlines a comprehensive protocol for NMR analysis, presents a summary of expected quantitative NMR data, and illustrates potential biological signaling pathways.
Introduction to this compound
This compound (CAS No. 95258-16-5; Molecular Formula: C₃₄H₄₆O₁₇) is a complex natural product isolated from the plant Brucea javanica.[1] Like other saponins, it consists of a triterpenoid aglycone linked to sugar moieties.[2] this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex natural products.[3]
Quantitative NMR Data Summary
While specific, publicly available, peer-reviewed NMR data for this compound is limited, the following table represents a hypothetical dataset based on characteristic chemical shifts for similar triterpenoid saponins. This table is intended for illustrative purposes to guide researchers in their spectral analysis. The data includes predicted ¹H and ¹³C chemical shifts (δ) in ppm, common ¹H-¹H coupling constants (J) in Hz, and key 2D NMR correlations (COSY, HSQC, HMBC).
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) | ¹H Mult. (J, Hz) | COSY Correlations | HSQC Correlation | HMBC Correlations |
| Aglycone | ||||||
| 1 | 38.5 | 1.55 | m | H-2 | C-1 | C-2, C-5, C-10 |
| 2 | 27.2 | 1.80 | m | H-1, H-3 | C-2 | C-1, C-3, C-10 |
| 3 | 78.9 | 3.25 | dd (11.5, 4.5) | H-2 | C-3 | C-1, C-2, C-4, C-5 |
| 4 | 39.1 | - | - | - | - | C-3, C-5, C-18, C-19 |
| 5 | 55.8 | 1.20 | d (10.5) | - | C-5 | C-1, C-4, C-6, C-10 |
| ... | ... | ... | ... | ... | ... | ... |
| Sugar Moiety 1 | ||||||
| 1' | 104.5 | 4.50 | d (7.8) | H-2' | C-1' | C-3, C-2', C-5' |
| 2' | 74.8 | 3.40 | t (8.0) | H-1', H-3' | C-2' | C-1', C-3' |
| 3' | 77.2 | 3.55 | t (8.5) | H-2', H-4' | C-3' | C-2', C-4', C-5' |
| ... | ... | ... | ... | ... | ... | ... |
| Acyl Group | ||||||
| 1'' | 168.0 | - | - | - | - | C-2'', C-3'' |
| 2'' | 129.5 | 6.10 | q (1.5) | H-3'' | C-2'' | C-1'', C-3'', C-4'' |
| 3'' | 138.2 | 2.05 | d (1.5) | H-2'' | C-3'' | C-1'', C-2'', C-5'' |
| ... | ... | ... | ... | ... | ... | ... |
Note: This table is a representative example. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following is a detailed protocol for the NMR analysis of this compound, adaptable for similar triterpenoid saponins.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to avoid signal broadening.
-
Degassing: For sensitive experiments or to remove dissolved oxygen which can interfere with relaxation measurements, degas the sample by bubbling a gentle stream of nitrogen or argon gas through the solution for several minutes.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. A standard gradient-selected COSY (cosygpqf) sequence is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. A gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3) is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity of the molecular skeleton. A gradient-selected HMBC (hmbcgplpndqf) is appropriate.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
Data Processing
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure of this compound.
Visualizations
The following diagrams illustrate the chemical structure of this compound, a typical NMR experimental workflow, and potential signaling pathways that may be modulated by this compound.
Potential Signaling Pathways
Based on the reported anticancer and anti-inflammatory activities of this compound and related compounds, the following signaling pathways are of interest for further investigation. A related compound, Yadanziolide A, has been shown to inhibit the JAK-STAT pathway.[4]
The anti-inflammatory properties of many natural products are mediated through the inhibition of the NF-κB pathway.
These detailed application notes and protocols provide a framework for the comprehensive NMR analysis of this compound and the exploration of its biological mechanisms of action. Researchers are encouraged to adapt these protocols to their specific experimental setups and to further investigate the promising therapeutic potential of this natural product.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antileukemic Activity of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family, notably Brucea javanica.[1] Quassinoids isolated from Brucea javanica have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[2] Several studies have highlighted the antileukemic potential of extracts from Brucea javanica and its isolated quassinoids, such as Brusatol and Bruceine D, against various leukemia cell lines.[3][4] These compounds have been shown to induce apoptosis and inhibit critical cell survival pathways.[4][5]
This document provides a detailed guide for testing the in vitro antileukemic activity of this compound. While specific data for this compound is limited, the protocols and expected outcomes are based on studies of structurally related quassinoids and extracts from Brucea javanica. These application notes will guide researchers in evaluating its cytotoxic effects, understanding its mechanism of action through apoptosis and cell cycle analysis, and exploring its impact on relevant signaling pathways.
Data Presentation: Cytotoxicity of Brucea javanica Quassinoids
The following table summarizes the cytotoxic activity of various quassinoids and extracts from Brucea javanica on different leukemia cell lines, providing a reference for the expected potency of this compound.
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |
| Brusatol | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 0.06 µmol/L | [3] |
| Bruceine B | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 0.27 µmol/L | [3] |
| Bruceine D | K562 (Chronic Myeloid Leukemia) | MTT | 6.37 ± 0.39 µM | [4] |
| Javanicoside I, J, K, L | P-388 (Murine Leukemia) | Not Specified | 0.68 to 0.77 µmol/L | [3] |
| Brucea javanica Oil Emulsion (BJOE) | Jurkat (Acute T-cell Leukemia) | Not Specified | Not Specified | [5] |
| Brucea javanica Oil (BJO) | U937, HL-60 (Acute Myeloid Leukemia) | Not Specified | Not Specified | [6] |
| Brucea javanica Ethanolic Extract | Jurkat (T-cell Acute Lymphoblastic Leukemia) | Not Specified | Not Specified | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of leukemia cells by 50% (IC50).
Materials:
-
This compound
-
Leukemia cell lines (e.g., HL-60, K562, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental workflow for the MTT assay.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Leukemia cell lines
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Leukemia cell lines
-
Complete culture medium
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
Based on studies of related quassinoids and Brucea javanica extracts, this compound is hypothesized to induce antileukemic effects through the following mechanisms:
-
Induction of Apoptosis: Quassinoids from Brucea javanica are known to induce apoptosis in leukemia cells.[5][7] This is often mediated through the intrinsic (mitochondrial) pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[4] Some studies also suggest the involvement of the extrinsic (death receptor) pathway.[6]
-
Cell Cycle Arrest: Some natural compounds with antileukemic activity can cause cell cycle arrest at specific checkpoints, preventing cell proliferation.[8]
-
Modulation of Signaling Pathways: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target of Brucea javanica oil emulsion in acute lymphocytic leukemia cells.[5] Inhibition of this pathway can lead to apoptosis. Additionally, the NF-κB signaling pathway, involved in inflammation and cell survival, has been shown to be inhibited by Brucea javanica extract.[7]
Proposed signaling pathways affected by this compound.
Overall experimental workflow.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the in vitro antileukemic activity of this compound. By employing these methods, researchers can effectively assess its cytotoxicity, elucidate its mechanisms of action, and identify the key signaling pathways involved. While direct data on this compound is currently scarce, the established potent antileukemic effects of other quassinoids from Brucea javanica suggest that it is a promising candidate for further investigation in the development of novel leukemia therapies.
References
- 1. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro combinatorial anti-proliferative and immunosuppressive effects of Brucea javanica extract with CX-4945 and imatinib in human T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for Studying the Effects of Yadanzioside C on Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a quassinoid compound isolated from the plant Brucea javanica. While direct studies on the effects of this compound on leukemia cell lines are limited, extensive research on extracts from Brucea javanica and its other bioactive quassinoids, such as Brusatol and Bruceine D, provides a strong rationale for investigating this compound as a potential anti-leukemic agent. This document provides detailed application notes and experimental protocols based on the current understanding of related compounds, offering a comprehensive guide for researchers initiating studies on this compound's efficacy and mechanisms of action against leukemia.
The available evidence suggests that quassinoids from Brucea javanica exert their anti-cancer effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways. The following sections detail recommended cell lines, experimental protocols, and data interpretation based on studies of analogous compounds.
Recommended Leukemia Cell Lines
Based on the demonstrated sensitivity of various leukemia cell lines to Brucea javanica extracts and its constituent quassinoids, the following cell lines are recommended for studying the effects of this compound:
-
HL-60 (Human Promyelocytic Leukemia): A well-characterized and widely used cell line for studying myeloid differentiation, apoptosis, and drug-induced cytotoxicity.[1]
-
U937 (Human Histiocytic Lymphoma): A monocytic cell line valuable for investigating apoptosis and cell signaling pathways in hematological malignancies.[1][2]
-
K562 (Human Chronic Myelogenous Leukemia): A blast crisis cell line that is a useful model for studying drug resistance and apoptosis.
-
Jurkat (Human Acute T-cell Leukemia): A suitable model for investigating apoptosis and signaling pathways, particularly the PI3K/Akt pathway, in lymphoid leukemia.[3]
Data Presentation: Cytotoxicity of Brucea javanica and its Quassinoids
The following table summarizes the cytotoxic effects of Brucea javanica oil (BJO) and related quassinoids on various leukemia cell lines, providing a reference for expected potency.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Brucea javanica Oil (BJO) | HL-60 | MTT | 312.7 µg/mL (6h) | |
| Brucea javanica Oil (BJO) | U937 | MTT | 265.4 µg/mL (6h) | [2] |
| Brusatol | HL-60 | Not Specified | 0.06 µmol/L | [4] |
| Brusatol | NB4 | Not Specified | 0.03 µmol/L | |
| Brusatol | BV173 | Not Specified | 0.01 µmol/L | |
| Bruceine B | HL-60 | Not Specified | 0.27 µmol/L | [4] |
| Bruceine D | K562 | MTT | 6.37 ± 0.39 µM | |
| Javanicoside J | P-388 (Murine Leukemia) | Not Specified | 2.3 µg/ml | [5] |
| Javanicoside K | P-388 (Murine Leukemia) | Not Specified | 1.6 µg/ml | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-leukemic effects of this compound are provided below. These protocols are adapted from established methods used for studying Brucea javanica and its derivatives.[3]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., HL-60, U937, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways such as PI3K/Akt and NF-κB.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-IκBα, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Protocol:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways affected by Brucea javanica quassinoids and the general experimental workflows.
Caption: Putative signaling pathways modulated by this compound in leukemia cells.
Caption: General experimental workflow for investigating this compound's effects.
Caption: The mitochondrial pathway of apoptosis induced by Brucea javanica quassinoids.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Mechanism of Action of Yadanzioside C in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Yadanzioside C is a quassinoid glycoside isolated from the seeds of Brucea javanica.[1] Preliminary studies have indicated that this compound possesses antileukemic properties.[1][2][3] However, detailed mechanistic studies on its action in leukemia cells are not extensively available in published literature. This document provides a set of generalized and detailed protocols and application notes for researchers to investigate the potential mechanism of action of this compound in leukemia cells. The methodologies outlined are based on standard assays and common signaling pathways implicated in leukemia cell proliferation and apoptosis.
I. Data Presentation: Hypothetical Quantitative Data for this compound
The following tables represent the types of quantitative data that should be collected to characterize the anti-leukemic activity of this compound. The values presented are for illustrative purposes only.
Table 1: In Vitro Cytotoxicity of this compound against Human Leukemia Cell Lines
| Cell Line | Type of Leukemia | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 48 | 8.5 |
| K562 | Chronic Myelogenous Leukemia | 48 | 15.2 |
| MV4-11 | Acute Myeloid Leukemia | 48 | 5.7 |
| U937 | Histiocytic Lymphoma | 48 | 12.1 |
Table 2: Apoptosis Induction by this compound in HL-60 Cells (48-hour treatment)
| Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 4.2 ± 0.8 | 1.5 ± 0.3 |
| 5 | 25.6 ± 2.1 | 3.2 ± 0.5 |
| 10 | 48.9 ± 3.5 | 5.8 ± 0.9 |
| 20 | 72.3 ± 4.2 | 9.7 ± 1.2 |
Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24-hour treatment)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.1 ± 2.3 | 35.8 ± 1.9 | 19.1 ± 1.5 |
| 5 | 60.2 ± 2.9 | 25.4 ± 1.7 | 14.4 ± 1.3 |
| 10 | 75.8 ± 3.1 | 15.1 ± 1.4 | 9.1 ± 1.1 |
| 20 | 82.4 ± 3.5 | 9.5 ± 1.2 | 8.1 ± 1.0 |
Table 4: Modulation of Apoptosis-Related Protein Expression by this compound in HL-60 Cells (48-hour treatment)
| Protein | Concentration (µM) | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | 10 | 0.4 |
| Bax | 10 | 2.5 |
| Cleaved Caspase-3 | 10 | 4.8 |
| Cleaved PARP | 10 | 3.9 |
II. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat HL-60 cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Protocol 4: Western Blot Analysis for Protein Expression
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
III. Visualization of Pathways and Workflows
Caption: General experimental workflow for investigating this compound.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
Caption: Potential modulation of MAPK signaling by this compound.
References
Application Notes and Protocols for Yadanzioside C Experiments in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific experimental data for Yadanzioside C, including IC50 values and detailed signaling pathway analysis, is limited. The following application notes and protocols are substantially based on research conducted on the structurally related compound, Anhuienoside C , which has been shown to induce apoptosis and inhibit the PI3K/AKT/mTOR signaling pathway in human ovarian cancer cells.[1][2][3] These protocols provide a foundational framework for initiating experiments with this compound, though optimization will be necessary.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin (B1150181) that has been investigated for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] Its complex glycosidic structure is believed to contribute to its biological effects by interacting with cell membranes and influencing cellular signaling pathways.[4] This document outlines detailed protocols for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines, with a focus on its potential mechanism of action through the PI3K/AKT/mTOR signaling pathway, as suggested by studies on the related compound Anhuienoside C.[1][2][3]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on typical results seen for similar compounds like Anhuienoside C in cancer cell lines. These tables are for illustrative purposes and actual experimental results will vary.
Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | 24 | 15 |
| OVCAR-3 | Ovarian Cancer | 48 | 8 |
| OVCAR-3 | Ovarian Cancer | 72 | 5 |
| A2780 | Ovarian Cancer | 48 | 12 |
| SKOV3 | Ovarian Cancer | 48 | 25 |
Table 2: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65 | 25 | 10 |
| This compound (5 µM) | 75 | 15 | 10 |
| This compound (10 µM) | 80 | 12 | 8 |
Table 3: Apoptosis Induction by this compound in OVCAR-3 Cells (Hypothetical Data)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control (DMSO) | 2 | 1 | 0.5 |
| This compound (5 µM) | 15 | 5 | 1 |
| This compound (10 µM) | 25 | 10 | 2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at desired concentrations (e.g., 0, 5, 10 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at desired concentrations for the selected time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound inhibiting the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Anhuienoside C inhibits human ovarian cancer cell growth by inducing apoptosis, suppression of cell migration and invasion, and targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anhuienoside C inhibits human ovarian cancer cell growth by inducing apoptosis, suppression of cell migration and invasion, and targeting PI3K/AKT/mTOR signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for In Vitro Studies of Yadanzioside C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yadanzioside C is a quassinoid, a type of bitter terpenoid, isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2][3] Quassinoids from Brucea javanica have garnered scientific interest due to their diverse biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[4] Specifically, various yadanziosides have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel therapeutic agents.[5]
This document provides detailed application notes and protocols for the in vitro use of this compound, based on the available scientific literature. While direct studies detailing the optimal in vitro dosage of isolated this compound are limited, this guide offers a starting point for researchers by summarizing the known activities of related compounds and extracts from Brucea javanica.
Data Presentation: Cytotoxicity of Brucea javanica Extracts
| Extract/Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| Brucea javanica Oil (BJO) | HL-60 (Human promyelocytic leukemia) | Not Specified | 312.7 µg/mL | [1] |
| Brucea javanica Oil (BJO) | U937 (Human histiocytic lymphoma) | Not Specified | 265.4 µg/mL | [1] |
| Bruceoside C | KB (Human oral cancer) | Not Specified | Potent Cytotoxicity (Concentration not specified) | [5] |
| Bruceoside C | A-549 (Human lung carcinoma) | Not Specified | Potent Cytotoxicity (Concentration not specified) | [5] |
| Bruceoside C | RPMI (Cell line designation, likely RPMI-8226, human myeloma) | Not Specified | Potent Cytotoxicity (Concentration not specified) | [5] |
| Bruceoside C | TE-671 (Human rhabdomyosarcoma) | Not Specified | Potent Cytotoxicity (Concentration not specified) | [5] |
Note: The data above is for crude extracts or related compounds. The optimal concentration for pure this compound will need to be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response study starting with a wide range of concentrations (e.g., from nanomolar to micromolar, or 0.1 µg/mL to 500 µg/mL) to determine the IC50 value.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the cytotoxic and mechanistic properties of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µg/mL) to generate a dose-response curve. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
Materials:
-
This compound
-
Target cancer cell line(s)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Experimental Workflow for Determining In Vitro Efficacy of this compound
Caption: A general experimental workflow for assessing the in vitro efficacy of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: A hypothetical intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis induced by Yadanzioside C using flow cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining. Additionally, a plausible signaling pathway for this compound-induced apoptosis is proposed based on common mechanisms of similar natural compounds.
Introduction
This compound is a novel natural compound that has demonstrated potential as an anti-cancer agent. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by compounds like this compound.[1] This method utilizes Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), and propidium iodide (PI), a fluorescent nucleic acid intercalating agent.[2][3]
In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane.[4][5] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, making it accessible for binding by fluorescently-labeled Annexin V.[2][3] Propidium iodide is membrane-impermeable and therefore excluded from viable and early apoptotic cells.[2][3] However, in late-stage apoptotic and necrotic cells, the cell membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[2][3][5] By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[4][5][6]
-
Flow cytometer
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
-
Flow cytometry tubes
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Step-by-Step Protocol
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4][5]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired (e.g., staurosporine).[3] Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains floating apoptotic cells.[4][5]
-
Wash the adherent cells with PBS and then detach them using a gentle non-enzymatic method or a short incubation with Trypsin-EDTA.[3]
-
Combine the detached cells with the collected supernatant.[7]
-
For suspension cells, collect the cells directly.[3]
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[3] Discard the supernatant and wash the cells twice with cold PBS.[3][4][5]
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3][8] The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[7]
-
Analyze the samples on a flow cytometer as soon as possible.[1]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.[7]
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Define four quadrants to distinguish the different cell populations:
-
Lower Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
The following table summarizes hypothetical data from a flow cytometry experiment investigating the dose-dependent effect of this compound on apoptosis in a cancer cell line after 48 hours of treatment.
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 4.5 ± 0.7 | 16.8 ± 1.9 |
| 25 | 65.4 ± 4.2 | 22.8 ± 2.5 | 8.9 ± 1.1 | 31.7 ± 3.6 |
| 50 | 40.7 ± 5.1 | 35.6 ± 3.8 | 19.5 ± 2.3 | 55.1 ± 6.1 |
| 100 | 15.3 ± 3.9 | 45.2 ± 4.7 | 35.1 ± 4.1 | 80.3 ± 8.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on the mechanisms of other natural glycosides, this compound is proposed to induce apoptosis through the intrinsic or mitochondrial pathway.[9][10] This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[11]
This compound treatment may lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[10][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the formation of pores and the release of cytochrome c from the mitochondria into the cytosol.[13][14][15][16][17]
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[15] This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3.[13][15] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 9. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 10. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Triggered by Myc-Induced Suppression of Bcl-XL or Bcl-2 Is Bypassed during Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Cytosine arabinoside rapidly activates Bax-dependent apoptosis and a delayed Bax-independent death pathway in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Yadanzioside C Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a triterpenoid (B12794562) saponin (B1150181) derived from the plant Brucea javanica.[1][2] This natural product has garnered interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The mechanism of action of this compound is thought to involve interactions with cell membranes and modulation of cellular signaling pathways.[1] Western blot analysis is a powerful and widely used technique to identify and quantify specific proteins, making it an essential tool for elucidating the molecular targets and mechanisms of action of small molecules like this compound.
These application notes provide a comprehensive guide for researchers to utilize Western blot analysis for the identification and validation of putative protein targets of this compound and to study its effects on key signaling pathways.
Hypothetical Target Protein Modulation by this compound
While specific direct protein targets of this compound are still under investigation, studies on structurally related cardiac glycosides, such as Lanatoside C, have shown modulation of several key signaling pathways. These pathways represent a logical starting point for investigating the effects of this compound. Based on the activity of similar compounds, this compound may influence proteins involved in:
-
Apoptosis and Cell Cycle Regulation: (e.g., Bcl-2 family proteins, caspases, cyclins, CDKs)
-
Pro-inflammatory Signaling: (e.g., TNF-α, IL-17, NF-κB, MAPK)[3]
-
Cell Proliferation and Survival Pathways: (e.g., PI3K/AKT/mTOR, Wnt/β-catenin, JAK/STAT)[4]
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the expression of key proteins in a cancer cell line.
Data Presentation: Hypothetical Quantitative Western Blot Analysis
Table 1: Effect of this compound on the Relative Expression of Key Signaling Proteins
| Target Protein | Cellular Pathway | Treatment Group | Relative Protein Expression (Normalized to Loading Control) | Fold Change (vs. Vehicle Control) |
| p-Akt (Ser473) | PI3K/AKT/mTOR | Vehicle Control | 1.00 ± 0.12 | 1.0 |
| This compound (1 µM) | 0.45 ± 0.08 | -2.2 | ||
| This compound (5 µM) | 0.21 ± 0.05 | -4.8 | ||
| c-Myc | Wnt/β-catenin | Vehicle Control | 1.00 ± 0.15 | 1.0 |
| This compound (1 µM) | 0.62 ± 0.10 | -1.6 | ||
| This compound (5 µM) | 0.35 ± 0.07 | -2.9 | ||
| Bax | Apoptosis | Vehicle Control | 1.00 ± 0.09 | 1.0 |
| This compound (1 µM) | 1.89 ± 0.21 | +1.9 | ||
| This compound (5 µM) | 2.74 ± 0.33 | +2.7 | ||
| Bcl-2 | Apoptosis | Vehicle Control | 1.00 ± 0.11 | 1.0 |
| This compound (1 µM) | 0.58 ± 0.09 | -1.7 | ||
| This compound (5 µM) | 0.29 ± 0.06 | -3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following protocols provide a detailed methodology for performing Western blot analysis to investigate the effect of this compound on target protein expression.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line relevant to the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
Preparation of Cell Lysates
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[5] This is crucial for ensuring equal loading of protein in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[5] For smaller proteins, a higher percentage gel may be required for better resolution.
Protein Transfer (Electroblotting)
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing in methanol.
-
Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.
-
Transfer Conditions: Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the transfer system being used.
Immunodetection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution for each primary antibody should be determined empirically.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Detection and Data Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading.
Visualizations
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Hypothetical Signaling Pathway Modulation by this compound
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Brucea javanica, which is used in traditional medicine.[1] Preclinical research suggests that this compound possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Its complex glycosidic structure is believed to contribute to its biological functions, potentially by interacting with cell membranes and influencing cellular signaling pathways.[1] Due to its therapeutic potential, in vivo studies are crucial to evaluate its efficacy, safety, and pharmacokinetic profile.
These application notes provide detailed protocols for investigating the anti-cancer and anti-inflammatory effects of this compound in established animal models. The protocols are based on methodologies reported for similar natural compounds, given the limited specific in vivo data for this compound.
I. Anti-Cancer Activity of this compound in a Xenograft Mouse Model
This protocol is designed to assess the anti-tumor efficacy of this compound in a murine xenograft model, a common approach for evaluating novel anti-cancer agents.[2][3]
1.1. Animal Model
-
Species: Nude mice (athymic), 6-8 weeks old.
-
Justification: Nude mice lack a thymus and are unable to mount T-cell mediated immune responses, which allows for the growth of human tumor xenografts.
-
Cell Line: Human cancer cell line relevant to the proposed therapeutic target of this compound (e.g., hepatocellular carcinoma cell line HepG2, leukemia cell line K562, or non-small cell lung cancer cell line A549).[2][3][4]
1.2. Experimental Protocol
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject approximately 1 x 10^6 to 1 x 10^7 cells into the right flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline, PBS with a small percentage of DMSO) intraperitoneally (i.p.) or orally (p.o.) daily.
-
This compound Treatment Groups: Administer this compound at different doses (e.g., 2, 4, and 8 mg/kg body weight) daily via the same route as the control group.[3][4] The optimal dose may need to be determined in a preliminary dose-ranging study.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Sample Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period (e.g., 14-21 days).[4]
-
Excise the tumors, weigh them, and photograph them.
-
Collect blood samples for hematological and biochemical analysis.
-
Harvest major organs (liver, kidney, spleen, lungs, heart) for histopathological examination to assess toxicity.
-
1.3. Data Presentation
Table 1: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Final) | Mean Tumor Weight (g) ± SD (Final) | Tumor Inhibition Rate (%) |
| Vehicle Control | - | - | ||
| This compound | 2 | |||
| This compound | 4 | |||
| This compound | 8 | |||
| Positive Control | Specify |
Tumor Inhibition Rate (%) = [(Mean tumor weight of control - Mean tumor weight of treated) / Mean tumor weight of control] x 100
1.4. Experimental Workflow Diagram
Workflow for in vivo anti-cancer efficacy testing of this compound.
II. Anti-Inflammatory Activity of this compound in a Sepsis Mouse Model
This protocol outlines the investigation of this compound's anti-inflammatory effects in a cecal ligation and puncture (CLP) induced sepsis model in mice, a clinically relevant model of systemic inflammation.[5]
2.1. Animal Model
-
Species: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Justification: These inbred strains are commonly used in immunology and inflammation research, providing consistent and reproducible results.
2.2. Experimental Protocol
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different groups (n=8-10 per group): Sham, CLP + Vehicle, CLP + this compound (different doses).
-
-
Cecal Ligation and Puncture (CLP) Procedure:
-
Anesthetize the mice.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Sham Group: Undergo the same surgical procedure without ligation and puncture of the cecum.
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally or intravenously immediately after the CLP procedure. Doses can be selected based on preliminary studies.
-
-
Monitoring and Sample Collection:
-
Monitor survival rates for up to 7 days.
-
In a separate cohort of animals, collect blood samples at specific time points (e.g., 6, 12, 24 hours) post-CLP to measure inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
At the endpoint, collect peritoneal lavage fluid to determine leukocyte infiltration.
-
Harvest organs (lungs, liver, kidneys) for histopathological analysis and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
2.3. Data Presentation
Table 2: Anti-inflammatory Effects of this compound in CLP-induced Sepsis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) (at 7 days) | Serum TNF-α (pg/mL) ± SD (at 24h) | Peritoneal Leukocyte Count (x10⁶/mL) ± SD |
| Sham | - | 100 | ||
| CLP + Vehicle | - | |||
| CLP + this compound | Low Dose | |||
| CLP + this compound | High Dose |
2.4. Signaling Pathway Diagram
The anti-inflammatory effects of natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB.[6]
Proposed inhibition of the NF-κB pathway by this compound.
III. Pharmacokinetic Studies of this compound
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7]
3.1. Animal Model
-
Species: Sprague-Dawley rats, 8-10 weeks old.
-
Justification: Rats are a standard model for pharmacokinetic studies due to their size, ease of handling, and extensive historical data.
3.2. Experimental Protocol
-
Animal Preparation:
-
Fast rats overnight before drug administration, with free access to water.
-
For intravenous administration, catheterize the jugular vein for drug infusion and blood sampling. For oral administration, use oral gavage.
-
-
Drug Administration and Dosing:
-
Blood Sampling:
-
Collect serial blood samples (approx. 0.2 mL) from the tail vein or jugular vein cannula at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[7]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software (e.g., DAS, WinNonlin) to calculate key pharmacokinetic parameters.
-
3.3. Data Presentation
Table 3: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Intravenous (5 mg/kg) | Intragastric (100 mg/kg) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| T½ | h | ||
| AUC(0-t) | ng·h/mL | ||
| AUC(0-∞) | ng·h/mL | ||
| CL | L/h/kg | ||
| Vd | L/kg | ||
| F | % | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
References
- 1. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of Araguspongine C via inducing apoptosis, and inhibition of oxidative stress, inflammation, and EGFR-TK in human lung cancer cells: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of black rice, cyanidin-3-O-beta-D-glycoside, and its metabolites, cyanidin and protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Bioavailability of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a quassinoid, a type of triterpenoid (B12794562), isolated from the seeds of Brucea javanica.[1] This plant has a long history in traditional medicine for treating various ailments, including cancer and inflammatory diseases. Modern pharmacological studies have identified quassinoids as the primary bioactive constituents of Brucea javanica, exhibiting potent anti-cancer, anti-inflammatory, and antiviral properties.[2][3] Understanding the pharmacokinetics (PK) and bioavailability of this compound is crucial for its development as a potential therapeutic agent.
Currently, there is a lack of specific published data on the pharmacokinetics and bioavailability of this compound. However, studies on other quassinoids from Brucea javanica, such as bruceines, indicate that these compounds are readily absorbed after oral and intravenous administration but generally exhibit low oral bioavailability, estimated to be less than 6%.[4][5] This suggests that this compound may follow a similar pattern of absorption and bioavailability.
These application notes provide a generalized framework for conducting pharmacokinetic and bioavailability studies of this compound, based on established methodologies for similar natural products.
Predicted Pharmacokinetic Profile of this compound
Based on data from structurally related quassinoids, the following pharmacokinetic characteristics for this compound can be anticipated. It is important to note that these are predictive and require experimental verification.
Table 1: Predicted Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value/Characteristic | Rationale |
| Absorption | Rapidly absorbed | Quassinoids like bruceines are reported to be promptly absorbed.[4][5] |
| Bioavailability (F%) | < 6% | Low oral bioavailability is a common characteristic of quassinoids from Brucea javanica.[4][5] |
| Distribution | Wide | The lipophilic nature of the triterpenoid core suggests potential for broad tissue distribution. |
| Metabolism | Likely hepatic | The liver is the primary site of metabolism for most xenobiotics, including natural products. |
| Excretion | Primarily biliary/fecal | Poorly bioavailable compounds are often eliminated in feces. |
Experimental Protocols
The following are detailed, generalized protocols for determining the pharmacokinetic profile and bioavailability of this compound in a preclinical animal model, such as rats.
Animal Studies
A typical study would involve administering this compound to a cohort of laboratory animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 200-250 g).
-
Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV): A single bolus injection of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) into the tail vein.
-
Oral (PO): A single dose of this compound (e.g., 10-50 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required to quantify this compound in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined through infusion and optimization.
-
Pharmacokinetic Data Analysis
The plasma concentration-time data for this compound will be analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Key Parameters to be Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Bioavailability (F%) Calculation:
-
F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of this compound.
Caption: General workflow for a pharmacokinetic study of this compound.
Hypothetical Signaling Pathway
Quassinoids are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis. The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Conclusion
While specific pharmacokinetic data for this compound is not yet available, the information on related quassinoids from Brucea javanica provides a valuable starting point for research and development. The protocols and methodologies outlined in these application notes offer a robust framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties and bioavailability of this promising natural product. Such studies are essential to guide future preclinical and clinical investigations into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Yadanzioside C for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Yadanzioside C is a quassinoid glycoside natural product isolated from the seeds of Brucea javanica.[1][2] It is a compound of interest in pharmacology due to its potential anti-inflammatory, antioxidant, and anticancer activities.[3] Specifically, it has demonstrated antileukemic properties and potential as an anti-tuberculosis agent through the inhibition of the InhA enzyme.[1][4] Like many new chemical entities (NCEs) derived from natural products, this compound presents formulation challenges for preclinical in vivo studies, primarily related to its physicochemical properties.[5][6]
These application notes provide a comprehensive guide to developing stable and effective formulations of this compound suitable for oral and parenteral administration in preclinical animal models. The protocols outlined below are based on established methods for formulating compounds with limited aqueous solubility.[5][7][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a suitable formulation.[5] Key data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 95258-16-5 | [1][2][3][4] |
| Molecular Formula | C₃₄H₄₆O₁₇ | [3][4] |
| Molecular Weight | 726.73 g/mol | [2] |
| Compound Type | Quassinoid Glycoside / Triterpenoid Saponin | [3][4] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |
| Storage | Store at 2-8°C, sealed from light and moisture. For stock solutions, store in aliquots at -20°C for up to two weeks.[1] | [1] |
Formulation Development Workflow
The primary goal in preclinical formulation is to ensure adequate drug exposure for efficacy and toxicology studies.[6] This often requires overcoming poor aqueous solubility. The general workflow for developing a suitable formulation is outlined below.
Caption: General workflow for preclinical formulation development.
Experimental Protocols
Note: Always prepare fresh formulations immediately before use to minimize physical and chemical instability.[9] All procedures for preparing injectable formulations should be performed under sterile conditions in a laminar flow hood.[7][10]
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in various common preclinical vehicles.
Materials:
-
This compound powder
-
Selection of vehicles (see table below)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
HPLC system for quantification (optional, for precise measurement)
Procedure:
-
Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a tube.
-
Vortex the tube vigorously for 2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 15 minutes. Gentle heating (up to 40°C) may be applied if necessary.[5]
-
Visually inspect for any undissolved particles.
-
If the compound has dissolved, add another aliquot of this compound and repeat until saturation is reached.
-
If the compound is not dissolved, add increasing volumes of the vehicle stepwise until the compound fully dissolves.
-
Record the final concentration (mg/mL) at which the compound is fully solubilized.
-
For supersaturated solutions, centrifuge at >10,000 x g for 10 minutes and analyze the supernatant to determine kinetic solubility.
Table of Common Preclinical Vehicles for Screening:
| Vehicle Type | Specific Examples | Common Use |
| Aqueous Buffers | Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4 | IV, IP, SC |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), DMSO | IV, IP, Oral |
| Surfactants | 5% Tween® 80 in water, 2% Cremophor® EL in saline | IV, Oral |
| Suspension Agents | 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na), 1% (w/v) Methylcellulose | Oral, IP, SC |
| Oils | Corn oil, Sesame oil | SC, IP, Oral |
Protocol 2: Preparation of an Oral Suspension (Target: 10 mg/mL in 0.5% CMC-Na)
Objective: To prepare a homogenous and re-dispersible suspension for oral gavage.
Caption: Workflow for preparing an oral suspension.
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (CMC-Na)
-
Sterile water for injection
-
Sterile glass vial or beaker
-
Magnetic stirrer and stir bar
-
Vortex mixer and sonicator
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For 10 mL, add 50 mg of CMC-Na to 10 mL of water. Stir with a magnetic stirrer until fully dissolved.
-
Weigh Compound: Calculate and weigh the required amount of this compound based on the desired final concentration and volume. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Create a Paste: Place the weighed this compound into a sterile vial. Add a small volume (e.g., 0.5 mL) of the 0.5% CMC-Na vehicle and mix thoroughly with a spatula or by vortexing to create a uniform paste. This step ensures complete wetting of the particles.[5]
-
Add Remaining Vehicle: Gradually add the rest of the vehicle to the paste in small portions while continuously vortexing.
-
Homogenize: Sonicate the final suspension for 10-15 minutes to break down any agglomerates and ensure a fine, uniform suspension.
-
Final Check: Visually inspect the suspension to ensure it is homogenous. Before each animal dosing, vortex the suspension thoroughly to ensure uniform redispersal.
Protocol 3: Preparation of a Solution for Injection (Target: 2.5 mg/mL in DMSO/PEG300/Tween 80/Saline)
Objective: To prepare a clear, sterile solution for intravenous (IV) or intraperitoneal (IP) administration. This vehicle is a common choice for solubilizing poorly water-soluble compounds for parenteral use.[7]
Caption: Workflow for preparing a parenteral solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
0.9% Saline for injection
-
Sterile vials
-
Sterile syringe and 0.22 µm syringe filter
Procedure (Example for preparing 1 mL of a 2.5 mg/mL solution):
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to make a 25 mg/mL stock. Ensure it is fully dissolved.
-
Mix Components: In a sterile vial, combine the components in the following order, ensuring the solution is clear after each addition.
-
Take 100 µL of the 25 mg/mL this compound stock in DMSO (10% of final volume).
-
Add 400 µL of PEG300 (40% of final volume). Mix until clear.
-
Add 50 µL of Tween 80 (5% of final volume). Mix until clear.
-
Add 450 µL of 0.9% Saline (45% of final volume). Mix thoroughly.
-
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile vial. This step is critical for removing any potential microbial contamination.[10]
-
Final Check: The final formulation should be a clear solution, free of any visible particles. If precipitation occurs upon addition of saline, the formulation may need to be optimized, for example by adjusting the ratio of co-solvents.
Potential Signaling Pathway
While the exact signaling pathway modulated by this compound is still under investigation, many natural product glycosides with anti-cancer properties are known to interfere with key cell survival and proliferation pathways such as the PI3K/AKT/mTOR pathway.[11] The diagram below illustrates a hypothetical mechanism of action for an anti-cancer compound targeting this pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:95258-16-5 | ChemNorm [chem-norm.com]
- 3. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. admescope.com [admescope.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yadanzioside C Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Yadanzioside C extraction from its natural source, the seeds of Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a complex triterpenoid (B12794562) saponin (B1150181), a type of glycoside, with the chemical formula C₃₄H₄₆O₁₇.[1] It is naturally found in the seeds of the plant Brucea javanica (L.) Merr., which is used in traditional medicine.[2][3][4]
Q2: What are the key factors influencing the yield of this compound extraction?
The successful extraction of this compound is primarily influenced by the following factors:
-
Solvent Choice: The polarity of the solvent is critical for efficiently dissolving this compound.
-
Extraction Temperature: Temperature can affect both the solubility of the compound and the integrity of the plant matrix.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and extract the target compound.
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and the efficiency of mass transfer.
-
Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields compared to traditional methods.
Q3: Which solvents are most effective for extracting this compound?
As a glycoside, this compound is more soluble in polar solvents. Ethanol and methanol, often in aqueous solutions (e.g., 70-90% ethanol), are commonly used and have demonstrated high extraction efficiency for similar compounds.[5]
Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) improve the yield?
Yes, UAE is a highly effective method for improving the extraction of bioactive compounds from plant materials. The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, enhancing solvent penetration and accelerating the release of compounds like this compound. This often leads to higher yields in shorter extraction times compared to conventional methods.[5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inefficient cell wall disruption. | Ensure the Brucea javanica seeds are properly ground to a fine powder to maximize the surface area for extraction. |
| Suboptimal extraction parameters. | Optimize the extraction conditions, including solvent concentration, temperature, time, and solid-to-liquid ratio. Refer to the experimental protocols below for a starting point. | |
| Presence of interfering compounds. | The plant material contains other compounds like lipids or waxes that can hinder saponin extraction. Consider a pre-extraction step with a non-polar solvent to remove these interfering substances.[1] | |
| Degradation of this compound. | Avoid excessively high temperatures or prolonged extraction times, which can lead to the degradation of the glycoside. | |
| Co-extraction of Impurities | Inappropriate solvent selection. | Use a solvent system with optimal polarity for this compound to minimize the extraction of undesirable compounds.[9] |
| Complex plant matrix. | The crude extract will likely contain a mixture of compounds. Subsequent purification steps, such as column chromatography, are necessary to isolate pure this compound. | |
| Inconsistent Results | Variability in plant material. | The chemical composition of the plant material can vary depending on the growing conditions and harvest time. Ensure you are using a consistent source of Brucea javanica seeds.[1] |
| Inconsistent experimental procedure. | Strictly adhere to the optimized extraction protocol to ensure reproducibility. |
Experimental Protocols
Below are detailed methodologies for conventional and advanced extraction techniques that can be optimized for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Brucea javanica Seeds
This protocol is based on the successful optimization of triterpenoid extraction from a similar plant source using Response Surface Methodology (RSM).[6]
1. Sample Preparation:
- Grind the dried seeds of Brucea javanica into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Place a known amount of the powdered plant material into an extraction vessel.
- Add the extraction solvent (e.g., ethanol) at the optimized solid-to-liquid ratio.
- Place the vessel in an ultrasonic bath.
- Set the ultrasonic power, extraction time, and temperature to the optimized values.
3. Isolation:
- After extraction, filter the mixture to separate the extract from the solid plant material.
- Concentrate the extract under reduced pressure to remove the solvent.
- The resulting crude extract can then be subjected to further purification.
Optimized Parameters for Triterpenoid Extraction from a Similar Source:
| Parameter | Optimized Value |
| Solvent-to-Material Ratio | 27:1 mL/g |
| Extraction Time | 55 minutes |
| Ultrasonic Power | 480 W |
Source: Optimization of Triterpenoids Extraction from Vietnamese Ganoderma lucidum Using Response Surface Methodology and Anticancer Evaluation.[6]
Protocol 2: Optimization of Fatty Acid Extraction from Brucea javanica Seeds using UAE
This protocol provides additional optimized parameters for ultrasonic-assisted extraction specifically from Brucea javanica seeds, which can be adapted for this compound.[7][8]
Optimized Parameters for Fatty Acid Extraction from Brucea javanica Seeds:
| Parameter | Optimized Value |
| Sonication Time | 40 minutes |
| Liquid-Solid Ratio | 24:1 mL/g |
| Ethanol Concentration | 100% |
Source: Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection.[7][8]
Visualizations
Experimental Workflow for this compound Extraction and Optimization
Caption: Workflow for optimizing this compound extraction.
Potential Signaling Pathway for this compound's Anticancer Activity
Based on studies of structurally similar compounds like Yadanziolide A, this compound may exert its anticancer effects by modulating the JAK-STAT signaling pathway.[10]
Caption: Proposed JAK-STAT inhibition by this compound.
References
- 1. greenskybio.com [greenskybio.com]
- 2. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection [mdpi.com]
- 9. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 10. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Yadanzioside C
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Yadanzioside C. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes?
A1: This is a common issue, particularly with saponins (B1172615) like this compound which lack a strong chromophore. Here are several potential causes and solutions:
-
Inappropriate Detection Wavelength: this compound may not have significant UV absorbance at commonly used wavelengths (e.g., 254 nm). Try using a lower wavelength, such as 203-210 nm, where many saponins exhibit some absorbance.[1][2]
-
Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Consider concentrating your sample or injecting a larger volume.
-
Degradation of the Analyte: this compound may be unstable in your sample solvent or under the analysis conditions. Ensure your sample is fresh and consider conducting stability studies in different solvents and temperatures.[3][4] It is advisable to protect samples from light and heat.
-
Alternative Detectors: If UV detection is not providing adequate sensitivity, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which are not dependent on the presence of a chromophore and are well-suited for saponin (B1150181) analysis.[1]
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors related to the column, mobile phase, or interactions with the HPLC system:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing of the column. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase can help to protonate silanols and reduce these interactions.[5][6]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the guard column or the analytical column.[7][8]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: The retention time for my this compound peak is shifting between injections. What should I check?
A3: Retention time variability can compromise the reliability of your analysis. Common causes include:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If you are using an on-line mixer, ensure it is functioning correctly. For reversed-phase chromatography, even small changes in the organic solvent percentage can lead to significant shifts in retention time.[7]
-
Fluctuations in Column Temperature: The column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2][8] A change of just a few degrees can cause noticeable drift.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[8] This may require a longer equilibration time than you are currently using.
-
Changes in Flow Rate: Check for any leaks in the system that could cause the flow rate to fluctuate. Verify that the pump is delivering a consistent flow rate.[8]
Q4: I am having trouble separating this compound from other components in my Brucea javanica extract. What can I do to improve resolution?
A4: Co-elution is a common challenge when analyzing complex mixtures like plant extracts. To improve resolution:
-
Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks. A longer run time with a slower increase in the organic solvent percentage can significantly improve resolution.[5]
-
Change the Mobile Phase Composition: Switching one of the organic modifiers (e.g., from acetonitrile (B52724) to methanol (B129727), or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks. The addition of an acid modifier like formic or phosphoric acid can also influence selectivity.[5][6]
-
Adjust the Column Temperature: Changing the column temperature can affect the retention of different compounds in different ways, potentially improving resolution.[2]
-
Try a Different Column: If optimizing the mobile phase and temperature is not sufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.
HPLC Method Parameters for Saponin Analysis
The following table summarizes typical starting parameters for the HPLC analysis of saponins, including those used for the analysis of complex extracts from Brucea javanica. These can be adapted and optimized for the specific analysis of this compound.
| Parameter | Method 1: General Saponin Analysis | Method 2: Brucea javanica Extract Analysis |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, dimensions not specified |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Formic Acid & 1 g/L Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol with 0.1% Formic Acid & 1 g/L Ammonium Acetate |
| Gradient | Gradient elution (specifics to be optimized) | 0-40 min: 0-30% B; 40-70 min: 30-100% B |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C |
| Detection | UV at 205 nm | LC/MS |
| Reference | [8][9] | [10] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a recommended starting point for the quantitative analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or orthophosphoric acid), analytical grade
-
Sample containing this compound (e.g., extract of Brucea javanica)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A: Prepare a solution of 0.1% formic acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Prepare a solution of 0.1% formic acid in HPLC-grade methanol. Filter and degas.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the sample extract in methanol to a suitable concentration. The final dilution should ideally be made with the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV/DAD at 205 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: Hold at 10% B (re-equilibration)
-
4. Analysis and Quantification
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Visual Troubleshooting Guides
The following diagrams provide a visual approach to troubleshooting common HPLC issues and understanding the logical relationships between problems and their solutions.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC method to determine the stability of extemporaneously prepared vancomycin oral solution cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The aqueous extract of brucea javanica reduces tumorigenicity of human lung cancer tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Yadanzioside C
Welcome to the technical support center for the synthesis of Yadanzioside C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis of this complex natural product. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles in the synthesis of complex glycosides and quassinoid terpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex triterpenoid (B12794562) saponin, presents several significant challenges inherent to the synthesis of polyhydroxylated and sterically hindered natural products. Key difficulties include:
-
Stereochemical Control: The molecule contains numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a primary hurdle.
-
Glycosylation: The formation of the C-glycosidic bond is a critical and often challenging step, requiring careful selection of glycosyl donors and reaction conditions to control anomeric selectivity.
-
Protecting Group Strategy: The presence of multiple hydroxyl groups with similar reactivity necessitates a sophisticated and orthogonal protecting group strategy to allow for selective manipulation of different parts of the molecule.
-
Construction of the Aglycone Core: The synthesis of the complex tetracyclic aglycone, a quassinoid structure, involves intricate cyclization and functionalization steps.
-
Purification: Intermediates throughout the synthesis are often complex and may be difficult to purify, requiring advanced chromatographic techniques.
Q2: How can I improve the stereoselectivity of the C-glycosylation step?
Achieving high stereoselectivity in C-glycosylation is crucial. Several factors influence the outcome:
-
Choice of Glycosyl Donor: The nature of the leaving group and protecting groups on the glycosyl donor can significantly impact stereoselectivity. Common donors include glycosyl halides, triflates, and sulfoxides.
-
Reaction Conditions: Lewis acids, temperature, and solvent can all play a critical role. Screening different Lewis acids and optimizing the reaction temperature are recommended.
-
Neighboring Group Participation: A participating protecting group at the C2 position of the glycosyl donor can often direct the stereochemical outcome to favor the formation of a 1,2-trans glycosidic bond.
Q3: What are some recommended protecting groups for the hydroxyls on the aglycone and sugar moieties?
An effective protecting group strategy is essential. Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are highly recommended.
| Functional Group | Protecting Group | Deprotection Conditions |
| Primary Hydroxyls | Silyl ethers (e.g., TBDMS, TIPS) | Fluoride sources (e.g., TBAF) |
| Trityl (Tr) | Mild acid | |
| Secondary Hydroxyls | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
| Acetyl (Ac), Benzoyl (Bz) | Base (e.g., K₂CO₃, MeOH) | |
| Diols | Acetonide, Benzylidene acetal | Acidic conditions |
Q4: My purification of a key intermediate is proving difficult. What strategies can I employ?
Purification of complex intermediates can be challenging due to similar polarities of byproducts and the starting material.[1] Consider the following:
-
Chromatography Technique: Standard silica (B1680970) gel chromatography may not be sufficient. Consider reversed-phase chromatography, size-exclusion chromatography, or preparative HPLC.
-
Solvent System Optimization: A thorough screening of solvent systems for column chromatography is crucial. Small-scale TLC analysis with various solvent mixtures can help identify the optimal conditions.
-
Derivatization: In some cases, temporary derivatization of a functional group can alter the polarity of the compound, facilitating separation. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
Problem 1: Low Yield in the C-Glycosylation Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Glycosyl Donor | - Ensure the glycosyl donor is freshly prepared and pure.- Consider using a more reactive donor (e.g., glycosyl triflate). |
| Suboptimal Lewis Acid | - Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄).- Titrate the Lewis acid to determine the optimal stoichiometry. |
| Steric Hindrance | - Use a less sterically hindered glycosyl acceptor if possible.- Increase the reaction temperature, but monitor for decomposition. |
| Poor Nucleophilicity of Aglycone | - Convert the aglycone into a more nucleophilic species, such as an organometallic reagent. |
Problem 2: Poor Stereoselectivity in the C-Glycosylation Reaction
| Potential Cause | Troubleshooting Step |
| Lack of Stereocontrol | - Introduce a participating protecting group at the C2 position of the glycosyl donor (e.g., acetyl, benzoyl) to favor 1,2-trans glycosylation.- For 1,2-cis glycosylation, a non-participating group (e.g., benzyl, silyl) is required. |
| Anomerization of Glycosyl Donor | - Use conditions that favor the formation of a single anomer of the glycosyl donor.- Employ low temperatures to minimize anomerization. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can influence the transition state. Screen different solvents (e.g., CH₂Cl₂, Et₂O, MeCN). |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective C-Glycosylation
This protocol is a general guideline and will require optimization for the specific substrates used in the synthesis of this compound.
-
Preparation of Reactants:
-
Dissolve the glycosyl donor (1.0 eq) and the aglycone acceptor (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.1 eq) to the cooled solution dropwise over 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
-
Visualizations
Caption: A generalized experimental workflow for a C-glycosylation reaction.
Caption: A logical troubleshooting guide for common C-glycosylation issues.
References
Technical Support Center: Optimizing Cell-Based Assays for Yadanzioside C
Welcome to the technical support center for Yadanzioside C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays using this potent triterpenoid (B12794562) saponin (B1150181). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on related compounds to guide your research.
Disclaimer: Specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature. The information provided herein is based on studies of closely related compounds isolated from Brucea javanica and general principles of cell-based assays for natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a triterpenoid saponin isolated from the seeds of Brucea javanica.[1] Triterpenoid saponins (B1172615) from this plant are known to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3]
Q2: How should I prepare this compound for my cell-based assays?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[1][4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[1]
Q3: What are the expected challenges when working with this compound in cell culture?
A3: As a natural product, you may encounter challenges with solubility and stability. Triterpenoid saponins can be prone to precipitation when diluted from a DMSO stock into an aqueous cell culture medium. To mitigate this, ensure rapid and thorough mixing upon dilution. The stability of this compound in culture medium at 37°C over long incubation periods should be considered. It is advisable to prepare fresh dilutions for each experiment.
Q4: Which cell-based assays are most relevant for studying the anticancer effects of this compound?
A4: To assess the anticancer potential of this compound, a panel of assays is recommended:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration-dependent inhibitory effect on cell proliferation and calculate the IC50 value.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the observed cell death is due to apoptosis.
-
Cell Cycle Analysis: To investigate if this compound causes cell cycle arrest at specific phases.
-
Western Blotting: To probe for changes in the expression levels of proteins involved in key signaling pathways, such as PI3K/Akt/mTOR or JAK/STAT, and apoptosis regulation (e.g., Bcl-2 family proteins, caspases).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | This compound has limited aqueous solubility. | Prepare a higher concentration stock solution in DMSO. When diluting into the medium, add the this compound solution to the medium dropwise while vortexing to ensure rapid dispersal. Consider using a serum-free medium for initial dilutions if serum proteins are suspected of causing precipitation. |
| High variability in cell viability assay results. | Uneven cell seeding, edge effects in the microplate, or instability of this compound. | Ensure a single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium. Prepare fresh dilutions of this compound for each experiment. |
| No significant effect on cell viability observed. | The concentration range tested is too low, the incubation time is too short, or the compound is inactive in the chosen cell line. | Test a broader range of concentrations, up to 100 µM. Extend the incubation time (e.g., 24, 48, and 72 hours). Include a positive control (e.g., a known anticancer drug) to ensure the assay is working correctly. Consider screening against a panel of different cancer cell lines. |
| Vehicle control (DMSO) shows cytotoxicity. | The final concentration of DMSO is too high for the specific cell line. | Perform a dose-response experiment for DMSO alone to determine the maximum tolerated concentration for your cell line. Typically, the final DMSO concentration should be kept at or below 0.5%. Ensure the vehicle control has the same final DMSO concentration as the experimental wells. |
Quantitative Data
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |
| Brucea javanica water extract | Hep3B | Hepatocellular Carcinoma | ~50 µg/mL | [2] |
| Brucea javanica water extract | A549 | Non-small-cell lung carcinoma | 50 µg/mL | [2] |
| Brucea javanica ethanolic extract | HCT-116 | Colon Cancer | 8.9 ± 1.32 µg/mL | [2] |
| Brucea javanica ethanolic extract | HT29 | Colon Cancer | 48 ± 2.5 µg/mL | [2][5] |
| Brusatol | SMMC-7721 | Hepatocellular Carcinoma | < 0.064 µmol/L | [2] |
| Brusatol | Huh7 | Hepatocellular Carcinoma | 0.34 µmol/L | [2] |
| Bruceine A | MDA-MB-231 | Breast Cancer | 0.238 µmol/L | [3] |
| Bruceine B | SMMC 7721 | Hepatocellular Carcinoma | 0.15 µmol/L | [2] |
| Bruceine H | Various | Various | Lowest IC50 among tested monomers | [2] |
| Brucea javanica fruit extract | 4T1 | Breast Cancer | 95 µg/mL | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Signaling Pathways and Visualizations
Based on studies of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially modulated by the PI3K/Akt/mTOR and/or JAK/STAT signaling pathways.
Hypothesized Intrinsic Apoptosis Pathway
This compound may induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytosol.[7][8][9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[8][9] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.
Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.
Potential Modulation by the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical cell survival pathway that is often dysregulated in cancer.[10][11][12][13][14] Some natural compounds exert their anticancer effects by inhibiting this pathway. Inhibition of Akt prevents the phosphorylation and subsequent inhibition of pro-apoptotic proteins like Bad, thereby promoting apoptosis. Furthermore, inhibiting mTOR, a downstream effector of Akt, can halt protein synthesis and cell proliferation.
Caption: Potential Inhibition of the PI3K/Akt/mTOR Survival Pathway by this compound.
Potential Modulation of the JAK/STAT Pathway
The JAK/STAT pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15][16][17][18][19] Dysregulation of this pathway is also implicated in various cancers. Some anticancer compounds have been shown to inhibit the JAK/STAT pathway, leading to decreased expression of downstream targets like the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.
References
- 1. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. cusabio.com [cusabio.com]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Yadanzioside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C and other complex quassinoid triterpenes. The focus is on addressing common challenges encountered during the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H-NMR spectrum of a this compound-like compound is extremely crowded and difficult to interpret. Where do I begin?
A1: Severe signal overlap is a common challenge with complex natural products like this compound.[1][2] A systematic approach using two-dimensional (2D) NMR spectroscopy is essential for resolving these signals.[2] Key experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): To reveal entire spin systems, which is particularly useful for the sugar moieties often present in glycosides like this compound.
Q2: I am observing more signals in my ¹H and ¹³C NMR spectra than expected for the structure of this compound. What could be the cause?
A2: The presence of more signals than anticipated often suggests the existence of multiple species in equilibrium in the NMR sample. For complex molecules, this could be due to:
-
Rotational Isomers (Rotamers): Slow rotation around single bonds can lead to distinct sets of NMR signals for each conformer.
-
Tautomers: The presence of different tautomeric forms in solution will result in separate sets of signals.
-
pH Effects: The protonation state of the molecule can vary with the pH of the sample, leading to different chemical shifts or the presence of multiple species.
To troubleshoot this, consider acquiring spectra in different solvents or at varying temperatures to observe any changes in the signal intensities or coalescence of peaks, which can help identify dynamic processes.
Q3: How can I confidently assign the quaternary carbons in this compound?
A3: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC spectra. Their assignment relies heavily on HMBC data. Look for long-range correlations from nearby protons to the quaternary carbon. By piecing together multiple HMBC correlations from different protons, you can confidently place the quaternary carbons within the molecular framework.
Q4: The stereochemistry of this compound is complex. Which NMR techniques are most useful for its determination?
A4: Determining the relative stereochemistry is a significant challenge. The following NMR experiments are crucial:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). The presence of NOE/ROE cross-peaks provides strong evidence for the relative orientation of substituents.
-
J-coupling Analysis: The magnitude of proton-proton coupling constants (J-values) obtained from high-resolution 1D ¹H-NMR or COSY spectra can provide information about the dihedral angles between coupled protons, which is indicative of their stereochemical relationship.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in ¹³C or 2D NMR Spectra
-
Possible Cause: Insufficient sample concentration or a limited number of scans.
-
Troubleshooting Steps:
-
Increase the sample concentration if possible.
-
Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.
-
For ¹³C NMR, consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which can enhance the signals of protonated carbons.
-
Issue 2: Ambiguous or Overlapping Cross-Peaks in 2D Spectra
-
Possible Cause: High complexity of the molecule leading to signal crowding even in 2D spectra.
-
Troubleshooting Steps:
-
Re-run the 2D experiments with higher resolution (more data points) in the indirect dimension.
-
Consider using different NMR solvents to induce differential chemical shifts and potentially resolve overlapping signals.
-
Utilize advanced NMR techniques like pure shift NMR to simplify crowded spectral regions.
-
Data Presentation: Representative NMR Data of Yadanzioside-like Quassinoids
Due to the lack of a publicly available, complete NMR dataset for this compound, the following table presents representative ¹H and ¹³C NMR chemical shift ranges for key structural features of similar quassinoids isolated from Brucea javanica. This data can serve as a general guide for spectral interpretation.
| Functional Group/Moiety | ¹H Chemical Shift (ppm) Range | ¹³C Chemical Shift (ppm) Range |
| Aglycone Core | ||
| Olefinic Protons | 5.5 - 7.5 | 120 - 160 |
| Oxygenated Methines | 3.5 - 5.5 | 70 - 90 |
| Methyl Groups | 0.8 - 2.0 | 10 - 30 |
| Carbonyls (Ketone/Ester) | - | 165 - 210 |
| Glycosidic Moiety | ||
| Anomeric Proton | 4.5 - 5.5 | 95 - 105 |
| Sugar Protons | 3.0 - 4.5 | 60 - 80 |
Experimental Protocols
General Protocol for NMR Analysis of this compound and Analogs
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Pyridine-d₅).
-
Filter the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz for ¹H) to maximize signal dispersion.
-
1D Spectra:
-
¹H-NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR: Acquire with proton decoupling. A longer acquisition time is typically required.
-
DEPT-135 and DEPT-90: To differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Spectra:
-
COSY: Use standard parameters to observe ¹H-¹H correlations.
-
HSQC: Optimize the spectral width in the ¹³C dimension to cover the expected chemical shift range.
-
HMBC: Set the long-range coupling constant (e.g., 8 Hz) to optimize for 2-3 bond correlations.
-
NOESY/ROESY: Use a mixing time appropriate for the size of the molecule to observe through-space correlations.
-
-
Mandatory Visualizations
Experimental Workflow for NMR-based Structure Elucidation
Caption: A generalized workflow for the structure elucidation of complex natural products using NMR spectroscopy.
Postulated Anticancer Signaling Pathways of this compound
This compound, being a saponin, is postulated to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[3]
1. NF-κB Signaling Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
2. PI3K/Akt Signaling Pathway
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
References
Reducing off-target effects of Yadanzioside C in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of Yadanzioside C in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Brucea javanica. It is recognized for its anti-inflammatory, antioxidant, and anticancer properties. As a saponin, it possesses surfactant-like properties which can lead to interactions with cell membranes, potentially influencing membrane permeability and cellular signaling pathways. This membrane activity is also associated with a potential for hemolytic effects.[1][2]
Q2: I am observing high levels of cytotoxicity in my cell culture, even at low concentrations of this compound. Could this be an off-target effect?
Yes, significant cytotoxicity at low concentrations can be indicative of off-target effects, especially for compounds like saponins (B1172615) that can disrupt cell membranes.[1] It is crucial to differentiate between on-target (e.g., anti-cancer) and off-target cytotoxicity. To investigate this, consider the following:
-
Time-course experiment: Shorten the incubation time to see if the desired on-target effect can be observed before widespread cell death occurs.[3]
-
Negative control cell line: Use a cell line that does not express the intended target of this compound (if known). If cytotoxicity persists in this cell line, it is likely due to off-target effects.[3]
-
Membrane integrity assay: Assess whether the observed cytotoxicity is correlated with a loss of membrane integrity, a common effect of saponins.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects while still observing the desired biological activity?
The key is to perform a careful dose-response analysis. This will help you identify the therapeutic window for your specific cell line and experimental conditions. The goal is to find a concentration that elicits the on-target effect with minimal off-target cytotoxicity. A standard approach is to use a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 (half-maximal inhibitory concentration) for cell viability. Your working concentration for subsequent experiments should ideally be well below the IC50.[4]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistency in results can stem from several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitated compound can lead to variable concentrations in your wells.[5]
-
Vehicle Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced toxicity.[6]
-
Compound Stability: this compound, like many natural products, may be unstable in aqueous culture media over long incubation periods. Consider preparing fresh solutions for each experiment and assessing the compound's stability over your experimental time course.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range, as cellular responses can change with extensive passaging.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background cell death in vehicle control | Solvent (e.g., DMSO) toxicity | Decrease the final solvent concentration to <0.1%. Run a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Precipitate forms after adding this compound to media | Poor solubility of this compound in aqueous media | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. Ensure the stock solution is at room temperature and well-mixed before dilution. Consider using a formulation with a solubilizing agent, if compatible with your experimental system. |
| Variable results between replicate wells | Incomplete dissolution or uneven distribution of this compound. Edge effects in the culture plate. | Gently mix the plate after adding the compound. Avoid using the outer wells of the plate, as they are more prone to evaporation, and instead fill them with sterile PBS or media.[4] |
| Loss of on-target activity over time | Degradation of this compound in culture media | Shorten the experimental duration. Prepare fresh working solutions of this compound immediately before use. |
| Observed effect is present in a target-negative cell line | The effect is likely off-target | Focus on the lowest effective concentration in the target-positive cell line. Consider using a different compound or approach. Characterize the off-target effect to better understand the compound's mechanism. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the concentration range of this compound that is cytotoxic to a specific cell line and to calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
After 24 hours, prepare serial dilutions of this compound in complete culture medium. A common range to test is from 0.01 µM to 100 µM. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Permeability
Objective: To assess the effect of this compound on cell membrane integrity by measuring the release of LDH into the culture medium.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium (serum-free for the assay period is recommended to reduce background)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Prepare dilutions of this compound in serum-free medium. Include a vehicle control, a low-LDH release control (untreated cells), and a high-LDH release control (cells treated with lysis buffer provided in the kit).
-
Gently wash the cells with PBS and replace the medium with the prepared this compound dilutions.
-
Incubate for a short period (e.g., 1-4 hours) to assess acute effects on membrane integrity.
-
Carefully collect a sample of the supernatant from each well.
-
Perform the LDH assay on the supernatant according to the kit manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the high-release control.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Cell Line A and B after 48h Incubation
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.2 | 95.5 |
| 1 | 92.5 | 85.1 |
| 5 | 75.3 | 60.7 |
| 10 | 51.8 | 35.2 |
| 25 | 22.4 | 10.9 |
| 50 | 5.1 | 2.3 |
| 100 | 1.3 | 0.8 |
| IC50 (µM) | ~10.5 | ~7.2 |
Table 2: Hypothetical Membrane Permeability induced by this compound after 4h Incubation
| Concentration (µM) | % LDH Release |
| 0 (Vehicle) | 5.2 |
| 1 | 8.1 |
| 10 | 25.6 |
| 25 | 55.9 |
| 50 | 88.3 |
| 100 | 95.7 |
Visualizations
Caption: Workflow for mitigating off-target effects of this compound.
Caption: Hypothetical off-target signaling due to membrane interaction.
References
- 1. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. synentec.com [synentec.com]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
Technical Support Center: Enhancing the Bioavailability of Yadanzioside C for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C. The focus is on addressing common challenges related to its bioavailability in in vivo studies.
Disclaimer: Specific bioavailability data for this compound is limited in publicly available literature. Therefore, this guide is based on general principles for enhancing the bioavailability of poorly soluble natural compounds and data from structurally related quassinoids, such as brusatol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a quassinoid, specifically a triterpenoid (B12794562) saponin, isolated from the seeds of Brucea javanica.[1][2][3] Like many natural products, it is a relatively large and complex molecule. While the glycosidic moieties in its structure may enhance its water solubility to some extent, its overall lipophilicity can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[1] This poses a significant challenge for in vivo studies, as it can be difficult to achieve therapeutic concentrations in target tissues and to obtain reproducible results.
Q2: What are the first steps to take when encountering low bioavailability with this compound?
Q3: What are the most common strategies to enhance the bioavailability of compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing its particle size can enhance the dissolution rate.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can improve its absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can increase its solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
The choice of strategy will depend on the specific properties of this compound and the experimental context.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and variable absorption due to low aqueous solubility. | 1. Formulation Improvement: Employ a robust formulation strategy such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to improve dissolution and absorption consistency. 2. Control of Experimental Conditions: Ensure strict adherence to protocols, including fasting status of animals and dosing volume. |
| Low peak plasma concentration (Cmax) despite a high dose. | Incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase its surface area and dissolution rate. 2. Solubility Enhancers: Formulate with co-solvents, surfactants, or create a solid dispersion. |
| No detectable levels of this compound in plasma. | Extensive first-pass metabolism in the gut wall or liver. | 1. Route of Administration: Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism for initial efficacy studies. 2. Co-administration with Inhibitors: Investigate the co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions. |
| Precipitation of the compound in the dosing vehicle. | The dosing vehicle is not able to maintain the compound in a solubilized state. | 1. Vehicle Optimization: Screen a panel of GRAS (Generally Recognized As Safe) excipients to find a suitable solvent system. This may involve a combination of oils, surfactants, and co-solvents. 2. Formulation as a Stable Dispersion: Prepare a nanosuspension or a liposomal formulation to ensure the compound remains dispersed. |
Data on Bioavailability Enhancement Strategies
| Technique | Compound Example | Fold Increase in Bioavailability (Approx.) | Reference |
| Nanosuspension | Cilostazol | 2-fold (in solubility) | [4] |
| Nanosuspension | Efavirenz | 2-fold | [2] |
| Liposomes | Efavirenz | 2-fold | [4] |
| Solid SNEDDS | Cannabidiol | >20-fold (compared to MCT oil) | [5] |
| Co-administration with Bioenhancer | Paeoniflorin with Sinomenine | >12-fold | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Preparation of the Suspension: Disperse this compound and the chosen stabilizer in purified water to form a pre-suspension. A typical drug-to-stabilizer ratio is 1:0.5 to 1:2 (w/w).
-
Milling: Add the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-70% of the chamber volume.
-
Milling Parameters: Mill the suspension at a high speed (e.g., 400-600 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time and speed should be determined experimentally.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): The nanosuspension can be lyophilized to produce a solid powder for long-term storage or for incorporation into solid dosage forms. A cryoprotectant (e.g., mannitol, trehalose) should be added before freezing.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS formulation to improve the oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The formulations are prepared by simple mixing and vortexing.
-
Evaluation of Self-Emulsification: Add a small amount of the formulation to water with gentle agitation and observe the formation of an emulsion. The spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white) are noted.
-
Formulation Optimization: Select the formulation from the self-emulsifying region that has the best emulsification properties and the desired drug loading.
-
Characterization: Characterize the optimized SEDDS formulation for droplet size, PDI, and zeta potential upon dilution with an aqueous medium. The robustness of the formulation to dilution should also be assessed.
Visualizations
Signaling Pathways
Based on studies of the related quassinoid brusatol, this compound may potentially inhibit the Nrf2 and STAT3 signaling pathways, which are often implicated in cancer cell survival and chemoresistance.[7][8][9]
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Workflow for enhancing this compound bioavailability.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting common issues encountered during in vivo studies with this compound.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 9. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Yadanzioside C extract
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address batch-to-batch variability in Yadanzioside C extracts.
FAQs & Troubleshooting Guide
This section is designed to provide direct answers to common issues encountered during the handling and experimental use of this compound extracts.
Category 1: Identifying the Source of Variability
Q1: My experimental results with this compound extract are inconsistent between batches. What are the potential causes?
A1: Batch-to-batch variability in botanical extracts is a common challenge stemming from the natural complexity of the source material and the intricacies of the manufacturing process.[1][2] Key factors influencing the quality and consistency of your this compound extract include:
-
Raw Material Quality : The chemical composition of the source plant, Brucea javanica, can be affected by genetics, geographical location, climate, harvest time, and storage conditions.[1][2]
-
Extraction and Processing : The method of extraction (e.g., solvent choice, temperature, duration) and subsequent processing steps significantly impact the final chemical profile of the extract.[3] Inconsistent manufacturing processes can introduce significant variability.[1][4]
-
Contamination : The presence of foreign matter, microbial contaminants, heavy metals, or pesticide residues can alter the extract's biological activity and safety.[5][6]
Q2: How can I assess the quality and consistency of my raw plant material (Brucea javanica seeds)?
A2: A thorough evaluation of the raw botanical material is the first critical step in quality control.[3] This involves:
-
Macroscopic and Microscopic Examination : This initial step helps to confirm the botanical identity and check for any physical adulterants or foreign matter.[5]
-
Phytochemical Screening : Qualitative tests can confirm the presence of key phytochemical classes, such as saponins (B1172615), alkaloids, and flavonoids.[7][8]
-
Chromatographic Fingerprinting : Techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) can create a chemical "fingerprint" of the raw material, which can be compared across different batches.[6]
Q3: How does the extraction process contribute to variability?
A3: The extraction process is a critical control point. Slight deviations in methodology can lead to significant differences in the final product.[4] Key parameters to control include:
-
Solvent Selection : The type of solvent (e.g., methanol (B129727), ethanol, water) and its concentration will determine which compounds are extracted.[9] For a triterpenoid (B12794562) saponin (B1150181) like this compound, polar solvents are typically used.[9][10]
-
Extraction Parameters : Time, temperature, and the ratio of solvent to raw material must be kept consistent to ensure reproducible extraction efficiency.[3]
-
Post-Extraction Processing : Steps like filtration, concentration, and drying can also introduce variability if not standardized.
Category 2: Analytical & Quality Control
Q4: What analytical methods are recommended for quantifying this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of specific compounds in complex mixtures like plant extracts.[9] For this compound, a reversed-phase HPLC method with UV detection (typically at a low wavelength, ~205-210 nm, as saponins often lack a strong chromophore) is recommended.[11]
Q5: How do I develop a robust quality control (QC) protocol for my this compound extract?
A5: A comprehensive QC protocol ensures the identity, purity, content, and safety of your extract.[5][12] It should include a combination of physical, chemical, and microbiological tests.[6] Key parameters are outlined in the tables below.
Q6: What key parameters should be included in a Certificate of Analysis (CoA) for a standardized this compound extract?
A6: A comprehensive CoA should include:
-
Product Name : this compound Extract
-
Botanical Source : Brucea javanica (L.) Merr. (seeds)[13]
-
Batch/Lot Number
-
Date of Manufacture and Expiry
-
Physical Characteristics : Appearance, Color, Odor
-
Chemical Analysis :
-
Identification (e.g., by HPTLC or HPLC fingerprint)
-
Assay of this compound (e.g., % w/w by HPLC)
-
Moisture Content
-
Ash Values (Total Ash, Acid-insoluble Ash)[6]
-
-
Safety Analysis :
Category 3: Experimental Best Practices
Q7: How can I minimize the impact of known extract variability on my downstream experiments?
A7: When dealing with inherent variability, it is crucial to:
-
Use a Single, Large Batch : For a complete set of experiments, try to use a single, well-characterized batch of extract to ensure consistency.
-
Perform a Dose-Response Curve : For each new batch, perform a dose-response curve in your primary assay to determine the effective concentration (e.g., EC50 or IC50). This helps to normalize for potency differences between batches.
-
Include Positive and Negative Controls : Always include appropriate controls in your experiments to validate your assay performance.
-
Report the Batch Number : In all publications and records, clearly state the batch number of the extract used.
Q8: What should I do if I suspect my extract is contaminated or degraded?
A8: If you suspect contamination or degradation:
-
Cease Use : Immediately stop using the suspected batch in any experiments.
-
Visual Inspection : Check for any changes in appearance, such as color change, clumping, or signs of microbial growth.
-
Re-analysis : Re-run key QC tests, such as HPLC analysis for the content of this compound and microbial limit tests. Compare the results to the original Certificate of Analysis.
-
Proper Storage : Ensure the extract is stored under the recommended conditions (e.g., cool, dry, dark place) to prevent degradation.[13]
Data Presentation
Table 1: Key Factors Contributing to Batch-to-Batch Variability
| Factor Category | Specific Contributor | Potential Impact on Extract |
| Raw Material | Geographical Source & Climate | Variation in the concentration of this compound and other secondary metabolites.[1][2] |
| Harvest Time & Plant Age | Changes in the phytochemical profile.[6] | |
| Post-Harvest Handling & Storage | Degradation of active compounds, microbial growth.[1] | |
| Manufacturing Process | Extraction Solvent & Method | Different solvents extract different profiles of compounds.[3][9] |
| Process Parameters (Time, Temp) | Incomplete or excessive extraction, degradation of thermolabile compounds.[3] | |
| Operator/Equipment Differences | Inconsistent application of the standardized process.[1] | |
| Product Quality | Adulteration/Contamination | Altered biological activity and potential toxicity.[5] |
| Inadequate QC Testing | Failure to identify and reject out-of-specification batches.[14] |
Table 2: Recommended Quality Control (QC) Tests for this compound Extract
| Test Parameter | Method | Purpose |
| Identification | HPTLC / HPLC Fingerprinting | Confirms the chemical profile is consistent with a reference standard. |
| Assay/Content | HPLC-UV/PAD | Quantifies the amount of this compound to ensure potency.[11] |
| Purity | Ash Value Analysis | Measures inorganic impurities (e.g., soil).[6] |
| Heavy Metal Analysis (AAS/ICP-MS) | Ensures safety by quantifying toxic metal contaminants.[5] | |
| Pesticide Residue Analysis (GC-MS) | Detects harmful pesticide residues from cultivation.[5] | |
| Physical Properties | Moisture Content (Loss on Drying) | High moisture can promote microbial growth and degradation.[6] |
| Microbiological | Microbial Enumeration Tests | Ensures the extract is free from harmful levels of bacteria, yeast, and mold.[5] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a general framework. Method validation (linearity, precision, accuracy, LOD, LOQ) is required for routine use.[11]
-
Standard Preparation :
-
Accurately weigh ~5 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to create a stock solution.
-
Prepare a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution with methanol.[11]
-
-
Sample Preparation :
-
Accurately weigh ~50 mg of the this compound extract.
-
Transfer to a 10 mL volumetric flask and add ~7 mL of methanol.
-
Sonicate for 20 minutes to ensure complete dissolution.[11]
-
Allow to cool to room temperature and fill to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Gradient elution with Water (A) and Acetonitrile (B).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 205 nm.[11]
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
-
Analysis :
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Protocol 2: Qualitative Phytochemical Screening
These are simple colorimetric tests to confirm the presence of major compound classes.
-
Preparation of Test Solution : Dissolve 100 mg of the extract in 10 mL of 80% ethanol. Filter and use the filtrate for the following tests.
-
Test for Saponins (Froth Test) :
-
Shake 2 mL of the filtrate vigorously in a test tube for 30 seconds.
-
Observe for the formation of a stable foam/froth, which indicates the presence of saponins.[7]
-
-
Test for Flavonoids (Lead Acetate (B1210297) Test) :
-
To 1 mL of the filtrate, add a few drops of 10% lead acetate solution.
-
Formation of a yellow precipitate indicates the presence of flavonoids.[8]
-
-
Test for Phenolic Compounds/Tannins (Ferric Chloride Test) :
-
To 1 mL of the filtrate, add 2-3 drops of 5% ferric chloride solution.
-
A bluish-black or greenish-black coloration suggests the presence of tannins and phenols.[15]
-
-
Test for Triterpenoids (Liebermann-Burchard Test) :
-
Dissolve a small amount of extract in 2 mL of chloroform.
-
Add 10 drops of acetic anhydride, followed by 2 drops of concentrated sulfuric acid down the side of the test tube.
-
A change in color from red, then blue, and finally to green indicates the presence of triterpenoids.
-
Visualizations
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Potential signaling pathways affected by saponins.[16][17]
Caption: Relationship between raw material, process, and product quality.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ijariie.com [ijariie.com]
- 7. Phytochemical Screening [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 11. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. slideshare.net [slideshare.net]
- 13. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 14. researchgate.net [researchgate.net]
- 15. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]
- 16. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anhuienoside C inhibits human ovarian cancer cell growth by inducing apoptosis, suppression of cell migration and invasion, and targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cryopreservation of Cells Treated with Yadanzioside C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C-treated cells during cryopreservation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used prior to cryopreservation?
This compound is a triterpenoid (B12794562) saponin (B1150181) derived from the Brucea javanica plant. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.[1] When used in cell culture, its antioxidant and anti-apoptotic effects may help mitigate cellular stress and improve viability and recovery rates post-cryopreservation.
Q2: What are the major challenges when cryopreserving cells treated with this compound?
The primary challenges are similar to standard cryopreservation but may be influenced by the compound's effects on cellular pathways. These include:
-
Reduced Cell Viability and Recovery: Suboptimal protocols can lead to significant cell death post-thaw.
-
Altered Cell Function: The cryopreservation process can impact the specific cellular functions that were being studied with this compound.
-
Inconsistent Results: Variability in protocols can lead to a lack of reproducibility in experimental outcomes.
Q3: What is the proposed mechanism by which this compound might protect cells during cryopreservation?
While specific research on this compound in cryopreservation is limited, its known antioxidant properties suggest it may protect cells by scavenging reactive oxygen species (ROS) that are generated during the freeze-thaw process.[1] This reduction in oxidative stress can, in turn, inhibit the activation of apoptotic pathways, leading to improved cell survival.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Cell Viability (<70%) | 1. Suboptimal this compound concentration. 2. Inadequate pre-incubation time with this compound. 3. Incorrect cooling rate. 4. Improper thawing technique. 5. High concentration of cryoprotectant (e.g., DMSO). | 1. Titrate this compound concentration (see Table 1 for suggested ranges). 2. Optimize pre-incubation time (e.g., 12, 24, or 48 hours) prior to cryopreservation. 3. Ensure a controlled, slow cooling rate of -1°C/minute. 4. Thaw cells rapidly in a 37°C water bath. 5. Reduce DMSO concentration to 5% and evaluate if this compound can compensate for the lower cryoprotectant level. |
| High Cell Lysis Immediately After Thawing | 1. Formation of intracellular ice crystals due to a rapid cooling rate. 2. Osmotic shock from rapid dilution of cryoprotectant. | 1. Use a controlled-rate freezer or a validated isopropanol-based freezing container to achieve a -1°C/minute cooling rate. 2. Dilute the cryopreserved cells slowly with pre-warmed culture medium after thawing. |
| Poor Cell Attachment and Proliferation Post-Thaw | 1. Delayed-onset apoptosis due to cryopreservation-induced stress. 2. Sub-lethal damage to cellular structures. 3. Altered signaling pathways affecting cell growth. | 1. Supplement post-thaw culture medium with this compound for the first 24-48 hours. 2. Assess cell morphology and consider extending the recovery period before passaging. 3. Analyze key proliferation markers (e.g., Ki-67) to assess the impact on cell cycle. |
| Inconsistent Experimental Results | 1. Variability in this compound treatment protocol. 2. Inconsistent timing of cryopreservation after treatment. 3. Differences in freeze-thaw procedures between experiments. | 1. Standardize the concentration and incubation time of this compound. 2. Cryopreserve cells at a consistent time point after the completion of the this compound treatment. 3. Adhere strictly to the optimized cryopreservation and thawing protocol for all samples. |
Data Presentation
Table 1: Suggested Titration of this compound for Optimal Cryopreservation
| This compound Concentration | Pre-incubation Time (hours) | Expected Post-Thaw Viability (%) * | Notes |
| 0 µM (Control) | 24 | 70-80% | Baseline viability with standard cryopreservation medium. |
| 1 µM | 24 | 75-85% | May provide some protection against oxidative stress. |
| 5 µM | 24 | 85-95% | Potentially optimal range for mitigating apoptosis. |
| 10 µM | 24 | 80-90% | Higher concentrations may show diminishing returns or potential toxicity. |
*Expected viability is hypothetical and should be determined empirically for each cell line.
Table 2: Comparison of Cryopreservation Media with this compound Supplementation
| Cryopreservation Medium | This compound (5 µM) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) |
| 90% FBS + 10% DMSO | No | 85% | 80% |
| 90% FBS + 10% DMSO | Yes | 92% | 88% |
| 95% FBS + 5% DMSO | No | 75% | 70% |
| 95% FBS + 5% DMSO | Yes | 88% | 85% |
*Quantitative data is illustrative and will vary based on cell type and experimental conditions.
Experimental Protocols
Protocol 1: Optimizing this compound Pre-treatment for Cryopreservation
-
Cell Culture: Culture cells to 70-80% confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a standardized pre-incubation time (e.g., 24 hours).
-
Cell Harvesting: Wash cells with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete culture medium.
-
Cell Counting: Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Cryopreservation: Centrifuge the cell suspension and resuspend the pellet in pre-chilled cryopreservation medium (e.g., 90% FBS, 10% DMSO) to a final concentration of 1x10^6 cells/mL.
-
Freezing: Transfer 1 mL of the cell suspension to cryovials. Place the vials in a controlled-rate freezer or a freezing container at -80°C for 24 hours.
-
Storage: Transfer the cryovials to liquid nitrogen for long-term storage.
-
Thawing and Viability Assessment: Thaw a vial from each condition rapidly at 37°C. Assess post-thaw viability and recovery.
Protocol 2: Post-Thaw Cell Recovery and Functional Assay
-
Thawing: Rapidly thaw the cryovial in a 37°C water bath.
-
Dilution: Slowly add 1 mL of pre-warmed complete culture medium (optionally supplemented with 5 µM this compound) to the cryovial.
-
Centrifugation: Transfer the cell suspension to a 15 mL conical tube and add 8 mL of complete culture medium. Centrifuge at 200 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Plating: Plate the cells at the desired density for recovery and subsequent functional assays.
-
Monitoring: Monitor cell attachment and proliferation over 24-72 hours.
-
Functional Assays: Perform relevant functional assays to determine if the cryopreservation process has altered the effects of this compound.
Visualizations
Caption: Workflow for optimizing this compound cryopreservation.
Caption: Protective mechanism of this compound against cryo-stress.
References
Troubleshooting inconsistent results in Yadanzioside C experiments
Technical Support Center
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Yadanzioside C. Given the inherent variability of natural products, this resource aims to provide a structured approach to identifying and resolving common experimental challenges.
Troubleshooting Guide: Inconsistent Results
Question: We are observing significant variability in the anti-cancer effects of this compound between different experimental batches. What are the potential causes and solutions?
Answer:
Inconsistent bioactivity of natural products like this compound is a common challenge. The variability can stem from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this issue.
Potential Cause & Troubleshooting Steps
-
Compound Purity and Integrity:
-
Purity Assessment: Ensure the purity of each new batch of this compound using methods like High-Performance Liquid Chromatography (HPLC).[1][2] Minor impurities or degradation products can significantly alter biological activity.
-
Proper Storage: this compound, like many complex natural glycosides, is susceptible to degradation.[3][4] Store the compound as a powder at -20°C or lower for long-term storage and in a desiccated, dark environment.[4] Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for preparing stock solutions.[5] Moisture can lead to hydrolysis of the glycosidic bonds.
-
-
Experimental Protocol and Reagents:
-
Cell Culture Conditions: Maintain consistency in cell line passage number, confluency, and growth media composition. Genetic drift in cell lines over time can alter their sensitivity to treatment.
-
Reagent Variability: Use the same lot of critical reagents (e.g., media, serum, antibodies) across comparative experiments whenever possible. If not feasible, validate new lots to ensure they do not introduce variability.
-
Standardized Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all experimental steps, from cell seeding to data acquisition.
-
-
Assay-Specific Issues:
-
Endpoint Measurement: Ensure that the timing of your endpoint measurement (e.g., 24, 48, 72 hours post-treatment) is consistent and optimal for observing the desired effect.
-
Detection System Sensitivity: For assays involving detection reagents, such as in immunohistochemistry or western blotting, ensure the reagents are not expired and are used at their optimal concentrations.[6]
-
A logical workflow for troubleshooting these issues is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Calibration curve issues in Yadanzioside C quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of Yadanzioside C.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the generation of calibration curves for this compound quantification using methods like High-Performance Liquid Chromatography (HPLC).
Q1: My calibration curve for this compound is not linear and has a low coefficient of determination (R² < 0.99). What are the potential causes and solutions?
A1: A non-linear calibration curve with a low R² value indicates a poor fit of the data to a linear regression model, which can lead to inaccurate quantification.[1] Several factors can contribute to this issue:
-
Inappropriate Concentration Range: The selected concentration range for your standards may extend beyond the linear dynamic range of the detector for this compound. At very high concentrations, detector saturation can occur, while at very low concentrations, the signal-to-noise ratio may be too low for accurate measurement.
-
Standard Preparation Errors: Inaccuracies in weighing the this compound reference standard, pipetting errors during serial dilutions, or the use of volumetric flasks with incorrect calibrations can lead to significant deviations from the expected concentrations.
-
Solution: Carefully re-prepare the stock and working standard solutions. Use calibrated analytical balances and pipettes. Whenever possible, prepare each standard independently from the stock solution rather than through serial dilutions to avoid propagating errors.
-
-
Instability of this compound in Solution: this compound, like other glycosides, may be susceptible to degradation in certain solvents or under specific pH and temperature conditions. If the standards are not prepared fresh or are stored improperly, their actual concentrations may decrease over time.
-
Solution: Prepare fresh standard solutions for each analytical run. If storage is necessary, perform stability studies to determine the appropriate storage conditions (e.g., temperature, light protection) and duration. While specific stability data for this compound is limited, studies on other glycosides suggest that temperature and pH can significantly impact their stability.
-
-
Instrumental Issues: Fluctuations in pump flow rate, detector lamp instability, or temperature changes in the column compartment can affect the reproducibility of the analytical signal.[1]
-
Solution: Ensure the HPLC system is properly maintained and equilibrated. Purge the pump to remove air bubbles and allow the detector lamp to warm up sufficiently. Use a column oven to maintain a constant temperature.
-
Q2: I am observing a "hockey stick" or "curved" shape in my calibration curve, particularly at the higher or lower concentration points. How should I address this?
A2: This phenomenon is a form of non-linearity.
-
High Concentration Saturation: At high concentrations of this compound, the detector's response may no longer be proportional to the concentration, leading to a plateauing of the curve.
-
Solution: Exclude the high-concentration, non-linear points from your calibration curve and re-plot. If your samples have concentrations in this range, they will need to be diluted to fall within the linear portion of the curve.
-
-
Low Concentration Adsorption or Poor Signal-to-Noise: At very low concentrations, analyte adsorption to surfaces in the HPLC system (e.g., tubing, injector loop) can lead to a disproportionately lower response. Alternatively, the signal may be too close to the background noise for accurate integration.
-
Solution: If the issue is adsorption, conditioning the column by injecting a high-concentration standard might help. If the problem is a low signal-to-noise ratio, you may need to optimize the detection wavelength or consider a more sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The limit of quantitation (LOQ) should be established, and concentrations below this should not be used for the calibration curve.
-
-
Non-Linear Regression: In some cases, the relationship between concentration and response is inherently non-linear.
Q3: When analyzing biological samples, my results for this compound are inconsistent and recoveries are low, even with a good calibration curve. What could be the problem?
A3: This is likely due to matrix effects , where components in the sample matrix (e.g., plasma, tissue homogenate) interfere with the analysis of this compound.[5] Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[6][7]
-
Ion Suppression/Enhancement in LC-MS: Co-eluting compounds from the matrix can compete with this compound for ionization in the mass spectrometer source, reducing (suppression) or sometimes increasing (enhancement) its signal.[8]
-
Solution:
-
Improve Sample Preparation: Use a more effective sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and is affected by the matrix in the same way.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix. This helps to compensate for consistent matrix effects.[5]
-
-
-
Interference in HPLC-UV: Other compounds in the sample may absorb at the same UV wavelength as this compound and co-elute, leading to an artificially high signal.
-
Solution:
-
Assess Peak Purity: Use a diode-array detector (DAD) to check the purity of the this compound peak in your sample chromatograms.
-
Improve Chromatographic Resolution: Modify the mobile phase composition or gradient to separate the interfering peak from this compound.
-
-
Q4: What are the best practices for preparing this compound standard solutions?
A4: Accurate standard preparation is critical for a reliable calibration curve.
-
Solvent Selection: this compound is soluble in DMSO, pyridine, methanol (B129727), and ethanol.[9] For reversed-phase HPLC, it is best to dissolve the standard in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion. A stock solution in methanol or DMSO, followed by dilution with the mobile phase, is a common practice.
-
Weighing and Dilution: Use an analytical balance with appropriate precision for weighing the reference standard. Use calibrated volumetric flasks and pipettes for all dilutions.
-
Freshness: Prepare stock and working solutions fresh for each analysis to minimize degradation. If storing solutions, they should be protected from light and stored at low temperatures (e.g., 2-8 °C). A stability study should be performed to validate storage conditions.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in the quantification of quassinoids from Brucea javanica, which can serve as a reference for developing a method for this compound.
| Parameter | Bruceoside B | Bruceoside A | Brusatol | Bruceine D | Bruceine H |
| Linear Range (µg) | 0.722 - 2.166 | 2.074 - 6.222 | 0.503 - 1.509 | 2.52 - 12.60 | 2.91 - 14.55 |
| Correlation Coefficient (r) | 0.9999 | 0.9999 | 0.9999 | 0.9996 | 0.9998 |
| LOD (ng/mL) | 4.3 | 3.6 | 2.9 | Not Reported | Not Reported |
| LOQ (ng/mL) | 12.2 | 10.4 | 9.1 | Not Reported | Not Reported |
| Average Recovery (%) | 96.1 | 106.3 | 96.7 | 100.01 | 100.43 |
| RSD of Recovery (%) | 4.4 | 5.9 | 4.8 | 0.31 | 1.7 |
Data compiled from studies on related quassinoids.[1][10] These ranges and values should be experimentally verified for this compound.
Experimental Protocol: Generating a Calibration Curve for this compound by HPLC-UV
This protocol provides a general methodology for creating a standard calibration curve for the quantification of this compound. This method is based on established protocols for similar quassinoids and should be fully validated for this compound.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (optional, can be used in place of methanol)
-
Formic acid (optional, for mobile phase modification)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard. Transfer it to a 10 mL volumetric flask and dissolve in and dilute to volume with methanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards. A suggested concentration range, based on related compounds, could be 1, 5, 10, 25, 50, and 100 µg/mL.
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Methanol:Water (gradient elution is common for complex samples, but an isocratic mixture, e.g., 40:60 v/v, can be used for standards). A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Start with a wavelength scan to determine the λmax of this compound. Based on related quassinoids, a wavelength between 220 nm and 280 nm is likely appropriate.[5][10]
-
Injection Volume: 10 µL
5. Calibration Curve Construction:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each calibration standard in triplicate, starting from the lowest concentration.
-
Record the peak area for this compound in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area (y-axis) versus the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
Determine the equation of the line (y = mx + c), where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Calculate the coefficient of determination (R²). The value should be ≥ 0.99 for a good linear fit.
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Workflow for generating a this compound calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Data on LC–MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. hplc.eu [hplc.eu]
- 9. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Preventing contamination in Yadanzioside C cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination during cell culture experiments involving Yadanzioside C.
Troubleshooting Contamination
Contamination is a critical issue in cell culture that can compromise experimental results. This guide provides a systematic approach to identifying and resolving contamination in your this compound experiments.
Question: I suspect my cell culture treated with this compound is contaminated. What are the initial steps I should take?
Answer:
Immediate action is crucial to prevent the spread of contamination.
-
Isolate the Culture: Immediately move the suspected culture vessel to a designated quarantine area in your incubator or a separate incubator altogether. Clearly label it as "Contaminated."[1]
-
Visual Inspection: Examine the culture medium for common signs of contamination. Bacterial contamination often results in a cloudy or turbid appearance and a rapid drop in pH, turning the medium yellow.[2] Fungal contamination may appear as filamentous structures or fuzzy growths.[2]
-
Microscopic Examination: Under a microscope, look for bacteria, which appear as small, motile rods or cocci between your cells. Fungi will present as a network of hyphae or budding yeast cells.
-
Cease All Work: Halt any further experimental work with the contaminated culture to prevent cross-contamination to other cell lines and reagents.[1]
-
Document: Record the date, cell line, passage number, and a detailed description of the suspected contamination. This information will be valuable for troubleshooting.
Question: How can I identify the type of microbial contamination in my culture?
Answer:
Identifying the type of contaminant is key to determining the source and implementing effective cleaning procedures.
| Contaminant | Microscopic Appearance | Macroscopic Appearance in Culture |
| Bacteria | Small, rod-shaped or spherical particles, often motile. Can appear as "quicksand" between cells.[3] | Rapid turbidity (cloudiness) of the culture medium.[2] Sudden drop in pH (medium turns yellow).[2] |
| Yeast | Round or oval particles, often seen budding. Larger than bacteria but smaller than mammalian cells. | The medium may remain clear in the early stages, turning yellowish over time.[3] |
| Mold (Fungi) | Filamentous hyphae, may form a mycelial network.[4] | Visible fuzzy or filamentous growths, often white, gray, or black, floating in the medium or on the surface of the culture vessel.[2] |
| Mycoplasma | Not visible with a standard light microscope due to their small size and lack of a cell wall. | No visible signs of turbidity. Cells may appear grainy, show reduced growth rates, or have increased cellular debris.[4] |
For a definitive identification of mycoplasma, specialized detection kits (e.g., PCR-based assays or ELISA) are necessary.[3]
Frequently Asked Questions (FAQs)
FAQs on Preventing Contamination
Question: Could the this compound stock solution be the source of contamination?
Answer:
Yes, natural compounds, including those derived from plants like this compound, can be a potential source of microbial contaminants.[1] It is crucial to properly handle and sterilize your this compound stock solution before adding it to your cell cultures.
Question: How should I prepare and sterilize my this compound stock solution?
Answer:
This compound is soluble in solvents like DMSO, ethanol, methanol, and pyridine.[5][6][7] DMSO is a common choice for preparing stock solutions for cell culture experiments.[8]
Sterilization Protocol for this compound Solution:
The recommended method for sterilizing heat-sensitive compounds like this compound is by filtration.[1]
-
Dissolve this compound: Prepare your desired concentration of this compound in a suitable solvent (e.g., sterile DMSO). Ensure the compound is completely dissolved.
-
Filter Sterilization: Using a sterile syringe, draw up the this compound solution. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense into a Sterile Tube: Carefully dispense the filtered solution into a sterile, labeled storage tube (e.g., a cryogenic vial or microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination during subsequent use. Store the aliquots at -20°C or -80°C.
Question: What are the best practices for maintaining a sterile work environment?
Answer:
Strict aseptic technique is the foundation of preventing contamination in cell culture.
-
Work in a Biological Safety Cabinet (BSC): Perform all cell culture manipulations in a certified Class II BSC.
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and safety glasses.
-
Sanitize Surfaces: Before and after use, thoroughly wipe down the interior surfaces of the BSC with 70% ethanol.[9] Also, decontaminate all items placed inside the hood, such as media bottles and pipette tip boxes.[9]
-
Minimize Airflow Disruption: Avoid rapid movements inside the BSC that can disrupt the sterile airflow.[9]
-
Dedicated Reagents: Use separate, clearly labeled bottles of media and reagents for each cell line to prevent cross-contamination.
-
Regular Cleaning: Maintain a routine cleaning schedule for incubators, water baths, and other laboratory equipment.
FAQs on Experimental Design with this compound
Question: How can I be sure that the observed cellular effects are due to this compound and not a contaminant?
Answer:
To ensure the validity of your results, it is essential to include proper controls in your experiments.
-
Vehicle Control: Treat a set of cells with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound. This will account for any effects of the solvent on the cells.
-
Untreated Control: Maintain a set of cells that are not treated with either this compound or the vehicle. This provides a baseline for normal cell growth and morphology.
-
Sterility Check: Before adding your prepared this compound stock solution to your experimental cultures, you can perform a sterility test. Add a small amount of the stock solution to a flask of sterile culture medium without cells and incubate for several days. Any microbial growth will indicate a contaminated stock.[1]
Question: Could precipitation of this compound in the culture medium be mistaken for contamination?
Answer:
Yes, if this compound is not fully dissolved or precipitates out of solution in the culture medium, these particles could be mistaken for microbial contamination. To avoid this:
-
Ensure Complete Dissolution: Make sure the this compound is fully dissolved in the solvent before adding it to the culture medium.
-
Solubility Testing: Perform a solubility test by adding your highest concentration of this compound to the culture medium and observing for any precipitation over time.
-
Microscopic Observation: Carefully observe any particles under the microscope. Precipitate will typically appear as non-motile, crystalline, or amorphous structures, distinct from the characteristic appearance of bacteria or yeast.
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Sterile syringes (appropriate size for the volume)
-
Sterile 0.22 µm syringe filters
Methodology:
-
Perform all steps in a certified Class II Biological Safety Cabinet (BSC).
-
Calculate the required amount of this compound and DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, labeled microcentrifuge tube or cryogenic vial.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway Diagrams
This compound, as a triterpenoid (B12794562) saponin, is likely to exert its biological effects, such as its reported anti-inflammatory and anticancer activities, through the modulation of key signaling pathways.
Apoptosis Signaling Pathway
Triterpenoid saponins (B1172615) have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, highlighting potential modulation by this compound.
Anti-inflammatory Signaling Pathway
Saponins can exert anti-inflammatory effects by targeting key signaling pathways such as NF-κB and MAPK.[9][10]
Caption: Overview of the NF-κB and MAPK anti-inflammatory signaling pathways, indicating potential inhibitory points for this compound.
Experimental Workflow for Contamination Troubleshooting
Caption: A logical workflow for troubleshooting and resolving cell culture contamination.
References
- 1. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Contaminant Help - UNC Lineberger [unclineberger.org]
- 5. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. chemfaces.com [chemfaces.com]
- 7. Yadanzioside I | CAS:99132-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Yadanzioside C vs. other Yadanzioside analogues in leukemia treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-leukemic properties of various quassinoid compounds isolated from Brucea javanica, with a focus on Yadanzioside analogues. Due to the limited availability of direct comparative studies on Yadanzioside C, this guide broadens the scope to include other relevant and studied quassinoids from the same plant source to provide a valuable reference for leukemia research.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various quassinoids isolated from Brucea javanica against different leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Leukemia Cell Line | IC50 Value | Reference |
| Brusatol | HL-60 (Human Promyelocytic Leukemia) | 0.06 µM | [1] |
| Bruceine B | HL-60 (Human Promyelocytic Leukemia) | 0.27 µM | [1] |
| Bruceine D | K562 (Human Chronic Myeloid Leukemia) | 6.37 ± 0.39 µM | [1] |
| Javanicoside I | P-388 (Murine Lymphocytic Leukemia) | 7.5 µg/ml | [No text provided for this citation] |
| Javanicoside J | P-388 (Murine Lymphocytic Leukemia) | 2.3 µg/ml | [No text provided for this citation] |
| Javanicoside K | P-388 (Murine Lymphocytic Leukemia) | 1.6 µg/ml | [No text provided for this citation] |
| Javanicoside L | P-388 (Murine Lymphocytic Leukemia) | 2.9 µg/ml | [No text provided for this citation] |
| Yadanzioside P | P-388 (Murine Lymphocytic Leukemia) | Described as "antileukemic," but specific IC50 not provided in the search results. | [2][3] |
| Yadanzioside G | Not specified | Not available in search results | |
| This compound | Not specified | Not available in search results |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the anti-leukemic activity of these compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Yadanzioside analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways, such as the PI3K/Akt pathway.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Several studies on quassinoids from Brucea javanica have elucidated their mechanisms of action in leukemia cells, primarily involving the induction of apoptosis through the modulation of key signaling pathways.
Mitochondrial Apoptosis Pathway
Compounds like Bruceine D have been shown to induce apoptosis in chronic myeloid leukemia cells (K562) via the intrinsic mitochondrial pathway.[1] This is characterized by a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
References
Unraveling the Cross-Resistance Profile of Yadanzioside C in Drug-Resistant Leukemia Cells: A Comparative Guide
For Immediate Release
DATELINE: Shanghai, China – In the ongoing battle against drug-resistant leukemia, the exploration of novel therapeutic agents with unique mechanisms of action is paramount. This guide provides a comparative analysis of the potential cross-resistance profile of Yadanzioside C, a quassinoid glycoside, in drug-resistant leukemia cells. Due to the limited direct experimental data on this compound, this guide synthesizes information from related compounds, established mechanisms of leukemia drug resistance, and standardized experimental protocols to offer a predictive overview for researchers, scientists, and drug development professionals.
Executive Summary
Drug resistance remains a significant hurdle in the successful treatment of leukemia. The overexpression of ATP-binding cassette (ABC) transporters and alterations in apoptotic signaling pathways are key mechanisms contributing to this resistance. Natural compounds with novel cytotoxic mechanisms that circumvent these resistance pathways are of high interest. While direct studies on this compound are scarce, related compounds from Brucea javanica have demonstrated potent anticancer effects, primarily through the induction of apoptosis. This guide explores the potential for this compound to overcome common resistance mechanisms in leukemia and outlines the experimental framework necessary to validate this hypothesis.
Comparative Analysis of Cytotoxic Mechanisms
The following table compares the established mechanisms of action and resistance for standard leukemia chemotherapeutics with the hypothesized mechanism of this compound, based on data from related compounds.
| Drug/Compound | Primary Mechanism of Action | Known Mechanisms of Resistance | Potential for this compound Cross-Resistance |
| Daunorubicin | DNA intercalation and inhibition of topoisomerase II.[1] | Overexpression of ABC transporters (e.g., P-glycoprotein/MDR1, MRP1).[1][2] | Low (Hypothesized): If this compound is not a substrate for ABC transporters, it may retain activity in daunorubicin-resistant cells. |
| Cytarabine (Ara-C) | Inhibition of DNA polymerase and incorporation into DNA, leading to chain termination.[1] | Decreased activity of deoxycytidine kinase (dCK), the activating enzyme; increased cytidine (B196190) deaminase activity. | Low (Hypothesized): The distinct apoptosis-inducing mechanism of related quassinoids suggests it would not be affected by alterations in nucleoside metabolism pathways. |
| Vincristine (B1662923) | Inhibition of microtubule polymerization, leading to mitotic arrest. | Overexpression of P-glycoprotein (MDR1). | Low (Hypothesized): Similar to daunorubicin, efficacy would depend on whether it is a substrate for P-glycoprotein. |
| This compound (Hypothesized) | Induction of apoptosis. Related compound Yadanziolide A induces apoptosis via the JAK/STAT pathway.[3] | To be determined: Potential resistance could arise from mutations in apoptosis-related proteins (e.g., Bcl-2, caspases). | N/A |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended:
Cell Lines and Culture
-
Parental Cell Line: A drug-sensitive human leukemia cell line (e.g., CCRF-CEM, K562).
-
Drug-Resistant Sublines: Develop or acquire sublines resistant to standard chemotherapeutic agents (e.g., CEM/VCR1000 for vincristine resistance, K562/DOX for doxorubicin (B1662922) resistance). These cell lines should be characterized for their resistance mechanisms (e.g., expression levels of ABC transporters).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For resistant sublines, a low concentration of the selecting drug may be maintained in the culture medium to ensure the stability of the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapeutics will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with serial dilutions of this compound and other drugs for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The resistance factor (RF) is calculated as the IC50 of the resistant subline divided by the IC50 of the parental cell line. An RF value close to 1 indicates a lack of cross-resistance.
Western Blot Analysis for Apoptosis and ABC Transporter Expression
-
Objective: To determine the effect of this compound on proteins involved in apoptosis and drug resistance.
-
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for various time points.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins (e.g., P-glycoprotein, MRP1, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-STAT3, STAT3).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Visualizing the Path to Understanding Cross-Resistance
To facilitate a clearer understanding of the concepts and experimental designs, the following diagrams are provided.
Concluding Remarks
While the definitive cross-resistance profile of this compound in drug-resistant leukemia cells awaits empirical validation, the available evidence from related compounds offers a promising outlook. Its potential to induce apoptosis through pathways distinct from those affected by standard chemotherapeutics suggests it may be effective against resistant cell populations. The experimental framework provided in this guide offers a clear path for future research to elucidate the therapeutic potential of this compound. Should this compound prove to be a poor substrate for key ABC transporters while potently inducing apoptosis, it could represent a significant advancement in the treatment of refractory leukemia. Further investigation into this and other quassinoid glycosides is strongly warranted.
References
Unraveling the Anticancer Mechanisms: A Comparative Analysis of Yadanzioside C and Yadanzioside A
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Among these, quassinoid glycosides isolated from the plant Brucea javanica have garnered significant attention for their potent pharmacological activities. This guide provides a detailed comparison of the mechanisms of action of two such compounds, Yadanzioside C and Yadanzioside A, aimed at researchers, scientists, and professionals in drug development. While research has illuminated a specific signaling pathway for Yadanzioside A, the precise mechanism for this compound is less defined, inviting further investigation into its therapeutic potential.
Executive Summary
This report synthesizes the current understanding of the anticancer mechanisms of this compound and Yadanzioside A. A key finding is the detailed elucidation of Yadanzioside A's pro-apoptotic activity through the JAK/STAT signaling pathway in hepatocellular carcinoma. In contrast, the specific molecular targets of this compound have yet to be fully characterized, though its activity is believed to align with the general mechanisms of other Brucea javanica quassinoids, which include the induction of apoptosis via the mitochondrial pathway and modulation of key cancer-related signaling cascades. Direct comparative studies and comprehensive quantitative data remain limited, highlighting a critical area for future research.
Quantitative Data Comparison
Due to a lack of direct comparative studies, a side-by-side quantitative analysis is challenging. However, available data on the cytotoxic effects of Yadanzioside A against various cancer cell lines provide a benchmark for its potency.
Table 1: Cytotoxicity of Yadanzioside A (Yadanziolide A) in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 Value (nM) |
| HepG2 | 300[1] |
| Huh-7 | 362[1] |
| LM-3 | 171[1] |
Detailed Mechanism of Action
Yadanzioside A: Targeting the JAK/STAT Pathway
Recent preclinical studies have provided a detailed molecular blueprint of Yadanzioside A's (also known as Yadanziolide A) anticancer activity in hepatocellular carcinoma. The primary mechanism involves the induction of apoptosis through the targeted inhibition of the JAK/STAT signaling pathway.[1]
Specifically, Yadanzioside A targets the TNF-α/STAT3 axis. By inhibiting the phosphorylation of both JAK2 (Janus Kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3), it effectively blocks a critical signaling cascade that promotes cancer cell proliferation and survival.[1] This inhibition leads to the activation of both the extrinsic and intrinsic apoptotic pathways.
The activation of the extrinsic pathway is evidenced by the cleavage and activation of Caspase-8. Concurrently, the intrinsic, or mitochondrial, pathway is triggered, as indicated by changes in the expression levels of the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in the pro-apoptotic protein Bax. Both pathways converge on the executioner caspase, Caspase-3, leading to its cleavage and the subsequent dismantling of the cell.[1]
This compound: An Inferred Mechanism
While a specific signaling pathway for this compound has not been explicitly detailed in the available literature, its mechanism of action can be inferred from studies on other quassinoids derived from Brucea javanica. These compounds are generally known to exert their anticancer effects by inducing apoptosis.
The proposed mechanism for quassinoids involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by an increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like Caspase-9), leading to the activation of executioner caspases (like Caspase-3) and subsequent cell death.
Furthermore, many quassinoids have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies that would be employed to elucidate and compare the mechanisms of action of this compound and A.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, Huh-7, LM-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Yadanzioside A for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or A.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with this compound or A, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., JAK2, p-JAK2, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
Yadanzioside A has been identified as a potent inhibitor of the JAK/STAT signaling pathway, providing a clear mechanism for its anticancer effects in hepatocellular carcinoma. While the precise molecular targets of this compound remain to be elucidated, it is likely to share the pro-apoptotic characteristics of other quassinoids from Brucea javanica.
The lack of direct comparative studies and quantitative data for this compound is a significant knowledge gap. Future research should prioritize:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and A on a panel of cancer cell lines to determine their relative potency and efficacy.
-
Mechanism of Action of this compound: Utilizing the experimental protocols outlined above to identify the specific signaling pathways modulated by this compound.
-
In Vivo Studies: Validating the anticancer effects and mechanisms of both compounds in preclinical animal models.
A deeper understanding of the distinct and overlapping mechanisms of these related natural products will be instrumental in advancing their development as potential anticancer agents.
References
A Head-to-Head Comparison of Yadanzioside C with Other Quassinoids: A Guide for Researchers
A detailed examination of the cytotoxic, anti-inflammatory, and antiviral properties of Yadanzioside C in relation to other prominent quassinoids, supported by available experimental data and pathway analysis.
Introduction
Quassinoids, a class of highly oxygenated triterpenoids derived from plants of the Simaroubaceae family, have garnered significant attention from the scientific community for their diverse and potent biological activities.[1][2] These natural products have been traditionally used in medicine and are now being rigorously investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][3] this compound, a quassinoid glycoside isolated from Brucea javanica, is a subject of growing interest.[3] This guide provides a head-to-head comparison of this compound with other well-studied quassinoids, focusing on their performance in preclinical studies. Due to the limited availability of direct quantitative data for this compound, this comparison draws upon data from closely related compounds and provides a framework for future comparative research.
I. Comparative Cytotoxicity Against Cancer Cell Lines
It is important to note that the glycosylation at the 3-OH position, as seen in this compound, has been observed to significantly decrease the cytotoxic activity of some quassinoids.[4] This suggests that this compound may exhibit lower cytotoxicity compared to its aglycone counterparts. However, another yadanzioside, Yadanzioside G, has demonstrated cytotoxic activity against pancreatic cancer cell lines.[6]
Table 1: Comparative Cytotoxicity (IC50) of Selected Quassinoids Against Various Cancer Cell Lines
| Quassinoid | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference(s) |
| Yadanzioside G | PANC-1 | Pancreatic Cancer | 60 µg/mL | [6] |
| SW1990 | Pancreatic Cancer | >10 µg/mL | [6] | |
| Bruceantin | KB | Nasopharyngeal Carcinoma | 0.008 µg/mL | [2] |
| Brusatol | MCF-7 | Breast Cancer | 0.063 - 0.182 | [4] |
| MDA-MB-231 | Breast Cancer | 0.081 - 0.238 | [4] | |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 1.01 µg/mL (72h) | |
| H1650 | Non-Small Cell Lung Cancer | 1.19 µg/mL (72h) | ||
| PC-9 | Non-Small Cell Lung Cancer | 2.28 µg/mL (72h) | ||
| HCC827 | Non-Small Cell Lung Cancer | 6.09 µg/mL (72h) | ||
| Simalikalactone D | A2780CP20 | Ovarian Cancer | 0.055 | |
| MDA-MB-231 | Breast Cancer | 0.065 | ||
| MDA-MB-435 | Breast Cancer | 0.058 | ||
| PC3 | Prostate Cancer | >0.1 | ||
| HCT-116 | Colon Cancer | >0.1 | ||
| SH-SY5Y | Neuroblastoma | >0.1 |
Note: The IC50 values for Yadanzioside G are presented in µg/mL as reported in the source.
II. Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][8] Several quassinoids have been shown to possess anti-inflammatory properties by inhibiting this pathway.
While specific IC50 values for this compound in NF-κB inhibition assays are not currently available, the general anti-inflammatory potential of quassinoids from Brucea javanica is recognized.[3][9] For comparative purposes, data on other compounds that inhibit NF-κB are presented.
Table 2: Anti-inflammatory Activity (NF-κB Inhibition) of Selected Compounds
| Compound | Assay System | IC50 | Reference(s) |
| Compound 51 (synthetic) | NF-κB reporter assay | 172.2 ± 11.4 nM | [7] |
| Compound 14 (synthetic) | NF-κB reporter assay | 167.4 nM | [7] |
| Compound 15 (synthetic) | NF-κB reporter assay | 532.5 nM | [7] |
| JSH-23 | NF-κB transcriptional activity in RAW 264.7 cells | 7.1 µM | [10] |
| QNZ (EVP4593) | NF-κB activation in Jurkat T cells | 11 nM | [10] |
III. Antiviral Potential
The antiviral activity of quassinoids against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and others, has been reported.[3][11] The precise mechanisms of antiviral action are still under investigation but may involve the inhibition of viral replication or entry.
Specific antiviral screening data with IC50 values for this compound is limited. However, Simalikalactone D, another quassinoid, has shown pronounced activity against several viruses.[11]
Table 3: Antiviral Activity of Simalikalactone D
| Virus | Host Cell | Activity | Reference(s) |
| Herpes Simplex Virus | - | Pronounced | [11] |
| Semliki Forest Virus | - | Pronounced | [11] |
| Coxsackie Virus | - | Pronounced | [11] |
| Vesicular Stomatitis Virus | - | Pronounced | [11] |
IV. Modulation of Key Signaling Pathways
Quassinoids exert their diverse biological effects by modulating multiple intracellular signaling pathways that are critical for cell growth, proliferation, and survival. Understanding these mechanisms is crucial for the development of targeted therapies.
A. PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in cancer. Several quassinoids have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quassinoids.
B. MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. Certain quassinoids have demonstrated the ability to modulate the MAPK pathway, contributing to their anticancer effects.
Figure 2: Simplified diagram of the MAPK signaling pathway and the inhibitory action of quassinoids.
V. Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are generalized methodologies for the key assays discussed in this guide.
A. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quassinoid for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 3: General workflow for the MTT cytotoxicity assay.
B. NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quassinoid for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for NF-κB inhibition.
C. Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Plate a monolayer of host cells susceptible to the virus in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of the quassinoid.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.
VI. Conclusion and Future Directions
The available evidence strongly suggests that quassinoids as a class possess significant potential as anticancer, anti-inflammatory, and antiviral agents. While direct head-to-head comparative data for this compound is currently scarce, the information gathered on other prominent quassinoids provides a valuable framework for understanding its potential biological activities. The lower cytotoxicity sometimes observed with quassinoid glycosides warrants further investigation into the specific structure-activity relationships of this compound.
Future research should prioritize the systematic evaluation of this compound in a panel of cancer cell lines and in relevant anti-inflammatory and antiviral assays to determine its IC50 values. Such studies will be crucial for elucidating its therapeutic potential and for guiding the rational design of future quassinoid-based drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate this future research and to ensure the generation of robust and comparable data.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yadanzioside G | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Bioactive Compounds from Brucea javanica: A Comparative Guide
Introduction
Brucea javanica (L.) Merr., the source of traditional Chinese medicine "Yadanzi", has garnered significant attention in oncology for its therapeutic potential. While specific research on the synergistic effects of Yadanzioside C remains limited in publicly available literature, studies on other major bioactive constituents, particularly the quassinoid brusatol (B1667952), have demonstrated promising synergistic interactions with conventional anticancer agents. This guide provides a comparative overview of the synergistic effects of brusatol, a key compound from Brucea javanica, with other anticancer drugs, supported by experimental data and methodologies. The findings presented for brusatol may offer insights into the potential combinatorial efficacy of other compounds derived from Brucea javanica.
Quantitative Analysis of Synergistic Effects
The synergistic potential of brusatol in combination with standard chemotherapeutic agents has been evaluated in various cancer cell lines. The primary measure of synergy is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Cytotoxicity of Brusatol and Cisplatin (B142131) in Colorectal Cancer Cells
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) | Fold Reduction in IC50 (Cisplatin) | Reference |
| CT-26 | Brusatol (BR) | 2.5 | - | - | [1][2] |
| Cisplatin (CDDP) | 5.0 | - | - | [1][2] | |
| BR (1.25 µg/mL) + CDDP | - | < 1 | Not specified | [1][2] | |
| BR + CDDP (various ratios) | Not specified | Synergistic | Not specified | [1][2] |
Note: The studies on CT-26 cells demonstrated a synergistic effect but did not provide specific CI values or fold reductions in the abstracts.
Table 2: Synergistic Growth Inhibition of Brusatol and Trastuzumab in HER2-Positive Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Observations | Reference |
| BT-474 | Brusatol (BR) | ~15 | - | - | [3] |
| (Breast) | Trastuzumab (TZ) | > 100 µg/mL | - | - | [3] |
| BR + TZ | - | Synergistic | Enhanced growth inhibition in vitro & in vivo | [3] | |
| SK-OV-3 | Brusatol (BR) | ~20 | - | - | [3] |
| (Ovarian) | Trastuzumab (TZ) | > 100 µg/mL | - | - | [3] |
| BR + TZ | - | Synergistic | Enhanced growth inhibition in vitro & in vivo | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the synergistic effects of brusatol.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., CT-26, BT-474, SK-OV-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of brusatol, the anticancer agent (e.g., cisplatin, trastuzumab), or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). IC50 values are determined, and the Combination Index (CI) is calculated using software like CompuSyn to assess synergy.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the single agents or their combination for a designated time. Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, procaspase-3, procaspase-9, p-AKT, p-ERK, Nrf2, HO-1).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanisms of Synergistic Action and Signaling Pathways
Brusatol and Cisplatin in Colorectal Cancer
The synergistic effect of brusatol and cisplatin in colorectal cancer cells is primarily mediated through the induction of apoptosis.[1][2] The combination therapy leads to an enhanced activation of the intrinsic apoptotic pathway.
Brusatol and Trastuzumab in HER2-Positive Cancers
Brusatol enhances the antitumor activity of trastuzumab by co-targeting two critical signaling pathways: the Nrf2/HO-1 antioxidant pathway and the HER2-mediated AKT/ERK1/2 proliferation pathway.[3] This dual inhibition leads to increased reactive oxygen species (ROS) accumulation and enhanced apoptosis.[3]
General Experimental Workflow
The evaluation of synergistic effects typically follows a structured workflow from in vitro characterization to mechanistic studies.
Conclusion
While direct evidence for the synergistic effects of this compound is not yet widely available, research on brusatol, a major bioactive compound from the same source, Brucea javanica, provides a strong rationale for investigating combination therapies. Brusatol demonstrates significant synergy with conventional anticancer agents like cisplatin and targeted therapies like trastuzumab. The mechanisms underlying this synergy involve the enhanced induction of apoptosis and the simultaneous inhibition of key cancer survival and resistance pathways. These findings underscore the potential of compounds from Brucea javanica to be used as adjuvants in chemotherapy to increase efficacy and potentially overcome drug resistance. Further research is warranted to specifically elucidate the combinatorial potential of this compound and other constituents of "Yadanzi".
References
- 1. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 Inhibitor, Brusatol in Combination with Trastuzumab Exerts Synergistic Antitumor Activity in HER2-Positive Cancers by Inhibiting Nrf2/HO-1 and HER2-AKT/ERK1/2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Yadanzioside C: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the experimental validation of the specific molecular targets of Yadanzioside C, a cytotoxic quassinoid glycoside with putative anticancer properties. While preliminary studies suggest its potential as an anti-neoplastic agent, detailed mechanistic studies, quantitative data on its efficacy, and standardized experimental protocols remain largely unavailable in the public domain.
This guide aims to provide a framework for the validation of this compound's molecular targets by outlining key signaling pathways often implicated in cancer progression and detailing the experimental methodologies required for their investigation. Due to the current lack of specific data for this compound, this document will draw comparisons with other natural compounds where such data is available to illustrate the required experimental evidence.
Putative Molecular Targets and Key Signaling Pathways in Cancer
Natural products often exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the known activities of other cytotoxic glycosides, the following pathways are plausible targets for this compound and warrant experimental investigation.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers.
Inhibitory Action on JAK/STAT Pathway
Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response and also regulates cell survival and proliferation. Its aberrant activation is common in many cancers, contributing to tumor growth and resistance to therapy.
Inhibitory Action on NF-κB Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Many anticancer agents work by inducing apoptosis in tumor cells.
Induction of Apoptosis
Caption: Hypothesized induction of apoptosis by this compound.
Experimental Protocols for Target Validation
To validate the molecular targets of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan (B1609692).
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels and phosphorylation status of key signaling molecules.
Protocol:
-
Protein Extraction: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, IκBα, cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Kinase Assays
Objective: To directly measure the inhibitory effect of this compound on the activity of specific kinases (e.g., JAKs, IKK).
Protocol:
-
Kinase Reaction: In a reaction buffer, combine the recombinant kinase, its specific substrate, and ATP.
-
Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate using methods such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Determine the IC50 of this compound for the specific kinase.
Comparative Data (Hypothetical)
The following table illustrates the type of quantitative data that needs to be generated for this compound to enable a meaningful comparison with other compounds. The values presented here are for illustrative purposes only and are not based on actual experimental data for this compound.
| Compound | Target Pathway | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Curcumin | JAK/STAT, NF-κB | Pancreatic Cancer | ~10-50 | [Hypothetical] |
| Resveratrol | NF-κB | Breast Cancer | ~20-100 | [Hypothetical] |
| EGCG | Apoptosis | Prostate Cancer | ~15-60 | [Hypothetical] |
Conclusion
The validation of this compound's molecular targets is a critical step in its development as a potential anticancer therapeutic. The lack of published experimental data currently hinders a comprehensive understanding of its mechanism of action. Future research should focus on generating robust quantitative data on its cytotoxicity and its effects on key cancer-related signaling pathways, such as JAK/STAT, NF-κB, and apoptosis, using the standardized experimental protocols outlined in this guide. This will enable objective comparisons with existing anticancer agents and provide the necessary foundation for further preclinical and clinical development.
Benchmarking Yadanzioside C activity against a panel of leukemia cell lines
Comparative Analysis of Yadanzioside C Cytotoxicity in Leukemia Cell Lines
A Benchmarking Guide for Researchers in Oncology and Drug Discovery
This guide provides a comparative overview of the cytotoxic activity of this compound, a natural quassinoid compound, against a panel of common leukemia cell lines. The performance of this compound is benchmarked against established chemotherapeutic agents, Doxorubicin (B1662922) and Cytarabine, to offer a contextual understanding of its potential as an anti-leukemic agent. The data presented for this compound is based on hypothetical experimental results, intended to guide future research and highlight its potential therapeutic relevance.
Quantitative Data Summary: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of leukemia cell viability in vitro. The following table summarizes the IC50 values of this compound, Doxorubicin, and Cytarabine across four well-characterized leukemia cell lines representing different subtypes of the disease.
| Compound | HL-60 (Acute Promyelocytic Leukemia) | K562 (Chronic Myeloid Leukemia) | MOLT-4 (Acute Lymphoblastic Leukemia) | THP-1 (Acute Monocytic Leukemia) |
| This compound | 0.45 µM | 1.20 µM | 0.85 µM | 2.50 µM |
| Doxorubicin | 0.22 µM[1] | 0.996 µM[2] | ~0.1 µM (Jurkat) | 16.2 µM[1] |
| Cytarabine (Ara-C) | ~0.3 µM | 2.18 µM[3] | ~0.1 µM (Jurkat) | 1.9 µg/mL (~6.1 µM)[1] |
Note: Data for this compound is hypothetical. IC50 values for Doxorubicin and Cytarabine are sourced from published literature and may vary based on experimental conditions. MOLT-4 IC50 values for Doxorubicin and Cytarabine are approximated from data on similar T-ALL cell lines (Jurkat).
Experimental Protocols
The following protocols provide a detailed methodology for assessing the cytotoxic and apoptotic effects of compounds on leukemia cell lines, forming the basis for the data presented in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Leukemia cell lines (HL-60, K562, MOLT-4, THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Cytarabine (stock solutions in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation (37°C, 5% CO2), cells are treated with serial dilutions of this compound, Doxorubicin, or Cytarabine. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT reagent is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Leukemia cells are treated with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Washing: Cells are harvested by centrifugation and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour. FITC and PI fluorescence are detected, and the cell populations are quantified using appropriate software.
Visualizations: Pathways and Workflows
Visual representations of the proposed mechanism of action and the experimental workflow aid in the conceptual understanding of the scientific process.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Caption: Workflow for assessing anti-leukemic activity.
References
- 1. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quassinoids in Hematological Malignancies: A Comparative Meta-Analysis of Preclinical Activity
A detailed guide for researchers and drug development professionals on the comparative efficacy of quassinoids, a class of natural compounds, in treating hematological cancers. This analysis synthesizes preclinical data, outlines experimental methodologies, and visualizes key cellular pathways affected by these potential therapeutic agents.
Quassinoids, a group of bitter compounds isolated from plants of the Simaroubaceae family, have long been recognized for their diverse biological activities, including potent anti-cancer properties.[1][2] Notably, the discovery of the anti-leukemic activity of bruceantin (B1667948) in 1975 sparked considerable interest in this class of molecules for the treatment of hematological malignancies.[1] This guide provides a meta-analysis of available preclinical data on the activity of various quassinoids against cancers of the blood and bone marrow, such as leukemia, lymphoma, and myeloma.
Comparative Efficacy of Quassinoids
The anti-cancer effects of quassinoids have been evaluated in numerous preclinical studies, demonstrating their ability to inhibit the proliferation of various hematological cancer cell lines. The following tables summarize the in vitro cytotoxic activity of several prominent quassinoids, presenting their half-maximal inhibitory concentration (IC50) values.
| Quassinoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol (B1667952) | Multiple Cell Lines | Hematologic Malignancies | Potent (nM range) | [3][4] |
| Longifolactone G | K562 | Chronic Myelogenous Leukemia | 8.20 | [5] |
| Longifolactone G | HL-60 | Acute Promyelocytic Leukemia | 5.30 | [5] |
| Eurycomanone | K562 | Chronic Myelogenous Leukemia | 2.90 | [5] |
| Eurycomanone | HL-60 | Acute Promyelocytic Leukemia | 4.10 | [5] |
| 14-Deoxy-15-dehydro-bruceine A | K562 | Chronic Myelogenous Leukemia | 4.50 | [5] |
| 14-Deoxy-15-dehydro-bruceine A | HL-60 | Acute Promyelocytic Leukemia | 3.80 | [5] |
| Bruceine D | K562 | Chronic Myelogenous Leukemia | 3.10 | [5] |
| Bruceine D | HL-60 | Acute Promyelocytic Leukemia | 3.40 | [5] |
Table 1: In Vitro Cytotoxicity (IC50) of Quassinoids in Leukemia Cell Lines. This table highlights the potent cytotoxic effects of various quassinoids against different leukemia cell lines. Brusatol, in particular, has shown broad and potent inhibitory activities across multiple types of hematologic malignancies.[3][4]
Mechanisms of Action: Targeting Key Signaling Pathways
The anti-neoplastic activity of quassinoids stems from their ability to interfere with critical cellular processes, primarily through the inhibition of protein synthesis and the modulation of key signaling pathways involved in cell survival and proliferation.
One of the well-documented mechanisms is the targeting of the PI3K/AKT signaling pathway. Brusatol has been identified as a direct inhibitor of the PI3Kγ isoform, leading to the induction of cell death in various cancer cells.[3][4] Inhibition of this pathway disrupts downstream signaling crucial for the survival of malignant cells.
Furthermore, some quassinoids have been shown to affect the expression of key oncoproteins such as HIF-1α and MYC, both of which are critical for tumor growth and survival.[1] By downregulating these proteins, quassinoids can effectively halt the progression of cancer.
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for the key assays used to evaluate the anti-cancer activity of quassinoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., K562, HL-60) are seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the quassinoid compounds for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins to understand the mechanism of action.
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, p-AKT, c-MYC) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
Beyond in vitro studies, the anti-tumor activity of quassinoids has been validated in animal models. For instance, novel synthetic analogs of brusatol have demonstrated comparable or superior potency in inhibiting malignant hematologic cell lines in xenograft transplant mouse models, with some analogs showing minimal toxicity to normal cells.[3][4] These findings underscore the potential for developing quassinoid-based therapies with a favorable therapeutic window.
Conclusion and Future Directions
The collective evidence from preclinical studies strongly supports the potential of quassinoids as a valuable source of lead compounds for the development of novel therapeutics for hematological malignancies. Their ability to target fundamental cancer-driving pathways, such as the PI3K/AKT pathway, and their potent cytotoxic activity against a range of hematological cancer cells make them promising candidates for further investigation. Future research should focus on medicinal chemistry efforts to generate more active and less toxic derivatives, as well as on comprehensive in vivo studies to establish their safety and efficacy profiles for potential clinical applications.[1] The development of novel delivery systems, such as nanoparticle encapsulation, may also help to reduce systemic toxicity while maintaining potent anti-tumor activity.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quassinoid analogs with enhanced efficacy for treatment of hematologic malignancies target the PI3Kγ isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Yadanzioside Analogues: A Structural Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of yadanzioside analogues, a class of quassinoid natural products derived from the plant Brucea javanica. This document synthesizes available data on their cytotoxic activities, explores the crucial structural features governing their anticancer effects, and details the experimental methodologies and signaling pathways involved.
Yadanziosides, and the broader family of quassinoids, have garnered significant attention for their potent anticancer properties. These complex molecules, isolated from the seeds and fruits of Brucea javanica, have demonstrated cytotoxicity against a wide array of cancer cell lines. Understanding the relationship between their intricate structures and biological activity is paramount for the rational design of novel and more effective anticancer therapeutics. This guide aims to provide a clear and objective comparison of yadanzioside analogues and related quassinoids to aid in these drug discovery efforts.
Comparative Cytotoxicity of Quassinoid Analogues
The anticancer activity of yadanzioside analogues and related quassinoids is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available quantitative data, showcasing the potent cytotoxic effects of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Brusatol | NB4 (Leukemia) | 0.03 | [1] |
| BV173 (Leukemia) | 0.01 | [1] | |
| SUPB13 (Leukemia) | 0.04 | [1] | |
| A549 (Lung Cancer) | < 0.06 | [1] | |
| MCF-7 (Breast Cancer) | 0.08 | [1] | |
| PANC-1 (Pancreatic Cancer) | 0.36 | [1] | |
| SW1990 (Pancreatic Cancer) | 0.10 | [1] | |
| IDH1-mutated U251 (Glioma) | ~0.02 | [1] | |
| Bruceantin (B1667948) | KB (Nasopharyngeal Carcinoma) | 0.008 µg/mL | [2] |
| Bruceine A | HCT116 (Colorectal Cancer) | > 30 nM (limited activity) | |
| Bruceine B | HCT116 (Colorectal Cancer) | Potent (similar to Brusatol) | |
| Bruceine D | PANC-1 (Pancreatic Cancer) | 2.53 | |
| SW1990 (Pancreatic Cancer) | 5.21 | ||
| Bruceolide | KB (Nasopharyngeal Carcinoma) | > 5 µg/mL | [2] |
Structure-Activity Relationship (SAR) of Quassinoids
The cytotoxic potency of yadanzioside analogues and other quassinoids is intrinsically linked to their chemical structures. Key structural features that influence their anticancer activity have been identified through various studies:
-
The A-ring: The presence of an α,β-unsaturated ketone in the A-ring is a common feature among active quassinoids.
-
The C-15 Ester Group: The nature of the ester side chain at the C-15 position plays a critical role in determining the cytotoxic potency. For instance, the difference in activity between bruceine A, B, C, and bruceantin is attributed to the varying length and composition of this side chain.
-
Glycosylation: The addition of a sugar moiety (glycosylation), as seen in many yadanziosides, can influence the compound's solubility and bioavailability, which in turn affects its biological activity.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the quassinoid scaffold are also important for activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of yadanzioside analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PANC-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the yadanzioside analogues or control compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Mechanism of Action
The anticancer effects of yadanzioside analogues and related quassinoids are mediated through the modulation of various cellular signaling pathways. A prominent mechanism of action for brusatol, a closely related quassinoid, is the inhibition of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
// Nodes Brusatol [label="Brusatol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination &\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant &\nDetoxification Genes", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cancer Cell\nSurvival & Proliferation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Brusatol -> Nrf2 [label="Inhibits", color="#EA4335"]; Keap1 -> Nrf2 [label="Promotes Degradation", style=dashed, color="#FBBC05"]; Nrf2 -> ARE [label="Binds to", color="#4285F4"]; ARE -> Antioxidant_Genes [label="Activates Transcription", color="#34A853"]; Antioxidant_Genes -> Cell_Survival [label="Promotes", style=dashed, color="#5F6368"]; Nrf2 -> Ubiquitination [style=invis]; Keap1 -> Ubiquitination [style=invis]; } END_DOT Figure 1. Brusatol-mediated inhibition of the Nrf2 signaling pathway.
Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes involved in antioxidant defense and detoxification. Many cancer cells exhibit upregulated Nrf2 activity, which contributes to their resistance to chemotherapy and radiation. Brusatol has been shown to inhibit the Nrf2 pathway, thereby sensitizing cancer cells to treatment and promoting apoptosis. While the specific mechanisms for all yadanzioside analogues are still under investigation, it is plausible that they share similar targets within cellular signaling cascades.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of yadanzioside analogues typically follows a well-defined workflow.
// Nodes start [label="Start:\nIsolation of Natural\nYadanziosides", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Chemical Synthesis\nof Analogues"]; purification [label="Purification &\nCharacterization\n(NMR, MS)"]; cytotoxicity [label="In Vitro\nCytotoxicity Screening\n(e.g., MTT Assay)"]; active_compounds [label="Identification of\nActive Compounds", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mechanism [label="Mechanism of Action Studies\n- Apoptosis Assays\n- Signaling Pathway Analysis"]; sar_analysis [label="Structure-Activity\nRelationship (SAR)\nAnalysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> synthesis; synthesis -> purification; purification -> cytotoxicity; cytotoxicity -> active_compounds; active_compounds -> mechanism [label="Potent Analogues"]; mechanism -> sar_analysis; cytotoxicity -> sar_analysis; sar_analysis -> lead_optimization; } END_DOT Figure 2. General workflow for the structural activity relationship study of yadanzioside analogues.
This process begins with the isolation of naturally occurring yadanziosides or the chemical synthesis of novel analogues. Following purification and structural confirmation, the compounds undergo in vitro cytotoxicity screening against a panel of cancer cell lines. The most potent compounds are then selected for more in-depth mechanism of action studies to elucidate how they induce cancer cell death. The collective data from these experiments allows for a thorough SAR analysis, providing valuable insights for the design and development of the next generation of quassinoid-based anticancer drugs.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Yadanzioside C
For Immediate Release
To ensure the safety of laboratory personnel and the protection of the environment, this document provides essential procedural guidance for the proper disposal of Yadanzioside C. This information is critical for researchers, scientists, and drug development professionals handling this compound.
This compound is a quassinoid glycoside, a type of terpenoid, extracted from Brucea javanica.[1][2] Compounds of this class have demonstrated potent biological activities, including antileukemic and antitumor properties.[1][3][4][5] Due to its cytotoxic potential, this compound and all associated waste must be managed as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. Although a specific SDS for this compound is not publicly available, its known biological activity necessitates handling it as a cytotoxic compound.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double pair of nitrile gloves | Prevents skin contact. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes. |
| Lab Coat | Disposable, solid-front gown | Protects clothing and skin. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of aerosols. |
Operational Disposal Plan: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that no amount of this compound or its containers should enter the general waste stream or sanitary sewer system. High-temperature incineration by a licensed hazardous waste disposal facility is the required method of destruction.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
| Waste Category | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gown), bench paper, weigh boats, pipette tips, vials. | Labeled, sealed, and puncture-resistant container for cytotoxic waste (often color-coded purple or yellow). |
| Liquid Waste | Unused solutions of this compound, solvent rinses of containers. | Labeled, sealed, and leak-proof container for cytotoxic chemical waste. |
| Sharps | Contaminated needles, syringes, or glass Pasteur pipettes. | Labeled, puncture-proof sharps container for cytotoxic waste. |
Step 2: Decontamination of Labware
Reusable labware (e.g., glassware) must be decontaminated before being returned to general use.
-
Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the initial solvent used for this compound) to remove the bulk of the compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Soaking: Immerse the rinsed labware in a solution of sodium hypochlorite (B82951) (bleach) or another appropriate deactivating agent for a period recommended by your institution's safety office (often several hours or overnight).
-
Final Wash: After soaking, the labware can be washed with laboratory detergent and water.
Step 3: Disposal of Unused this compound
-
Small Quantities (milligrams): For residual amounts in vials, rinse the vial three times with a suitable solvent. Collect all rinses as hazardous liquid waste. The empty, rinsed vial should be disposed of as solid cytotoxic waste.
-
Bulk Quantities: Unused or expired bulk quantities of this compound should be disposed of in their original container within a sealed, labeled secondary container. Do not attempt to neutralize or discard it yourself.
Step 4: Final Disposal Procedures
-
Container Management: Ensure all waste containers are securely sealed, clearly labeled with "Hazardous Waste - Cytotoxic," and list the contents.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Yadanzioside C
Essential Safety and Handling of Yadanzioside C
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following PPE is recommended to minimize risk.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures. | Must comply with ANSI Z87.1 standards. Goggles are required when there is a splash hazard. Face shields must be worn in conjunction with safety glasses or goggles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A disposable lab coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls should be used. | Double gloving may be appropriate when handling concentrated solutions. Remove and dispose of gloves immediately after handling. Lab coats should be buttoned and sleeves should cover the wrists. |
| Respiratory Protection | A NIOSH-approved respirator is required if working with the solid compound outside of a fume hood or if aerosolization is possible. This could range from an N95 filtering facepiece to a full-face air-purifying respirator depending on the scale of work. | Work with the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. |
| Foot Protection | Closed-toe shoes are required in the laboratory. | Shoes should be made of a material that will resist penetration by small spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound, from preparation to disposal.
1. Preparation and Weighing:
-
Location: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation risk.
-
Pre-Handling: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, solvent, etc.) and place it within the fume hood.
-
Weighing: Use a tared weigh boat. Handle the compound gently to avoid creating dust. Close the primary container immediately after dispensing.
-
Solubilization: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[2] When preparing solutions, add the solvent slowly to the solid to avoid splashing.
2. Experimental Use:
-
Solution Handling: When working with solutions of this compound, always wear appropriate gloves and eye protection.
-
Heating: Avoid heating the compound, as this may lead to decomposition and the release of hazardous vapors.[6]
-
Centrifugation: If centrifugation is necessary, use sealed rotor heads or safety cups to contain any potential aerosols.
3. Spill Management:
-
Small Spills: For a small spill of solid material, gently cover it with a damp paper towel to avoid raising dust, then wipe it up and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, increase ventilation. Follow your institution's emergency procedures for large chemical spills.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | The original product vial should be disposed of as hazardous waste unless fully decontaminated. |
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visual Workflow for Safe Handling
The following diagrams illustrate the key procedural steps for safely handling this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 95258-16-5: this compound | CymitQuimica [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. med.navy.mil [med.navy.mil]
- 6. medical.olympusamerica.com [medical.olympusamerica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
